Product packaging for Lokysterolamine A(Cat. No.:CAS No. 159934-14-2)

Lokysterolamine A

Cat. No.: B1675031
CAS No.: 159934-14-2
M. Wt: 466.7 g/mol
InChI Key: VIMZHTFJEDRKBC-GQYVRWDISA-N
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Description

Lokysterolamine A is a steroidal alkaloid isolated from a sponge, Corticium sp.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H50N2O B1675031 Lokysterolamine A CAS No. 159934-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159934-14-2

Molecular Formula

C31H50N2O

Molecular Weight

466.7 g/mol

IUPAC Name

(3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol

InChI

InChI=1S/C31H50N2O/c1-19(2)21-14-17-32-27(21)18-20(3)23-10-11-24-22-8-9-26-29(34)28(33(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-26,28-29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,28+,29-,30-,31-/m1/s1

InChI Key

VIMZHTFJEDRKBC-GQYVRWDISA-N

SMILES

CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C

Isomeric SMILES

C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]([C@@H]5O)N(C)C)C)C

Canonical SMILES

CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lokysterolamine A
N,N-dimethylplakinamine A

Origin of Product

United States

Foundational & Exploratory

Unveiling Lokysterolamine A: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and isolation of Lokysterolamine A, a novel steroidal alkaloid, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth overview of the methodologies employed in the extraction and characterization of this marine natural product, complete with quantitative data and detailed experimental protocols.

This compound, a cytotoxic and antifungal compound with DNA- and RNA-cleaving properties, was first isolated from the marine sponge Corticium sp. This guide synthesizes the foundational research that brought this molecule to light, offering a valuable resource for those engaged in natural product chemistry, marine biotechnology, and oncology research.

Core Data Summary

The isolation and characterization of this compound have been documented in key scientific literature. The following tables summarize the essential quantitative data associated with this compound.

Physicochemical Properties Value
Molecular FormulaC₃₁H₅₀N₂O
Molecular Weight466.7 g/mol
CAS Number159934-14-2
Spectroscopic Data Key Observations
¹H NMR Resonances consistent with a steroidal nucleus and a dimethylamino group.
¹³C NMR Signals confirming the presence of 31 carbon atoms, including those characteristic of a steroidal framework.
Mass Spectrometry High-resolution mass spectrometry data corroborates the assigned molecular formula.

Experimental Protocols: A Step-by-Step Overview

The discovery of this compound involved a multi-stage process of extraction, purification, and structural elucidation. The following is a detailed description of the experimental workflow, based on the pioneering work in the field.

Collection and Extraction of Marine Sponge
  • Organism: Corticium sp.

  • Collection: The sponge material is collected from its marine habitat (e.g., Guam).

  • Extraction: The collected sponge is typically preserved (e.g., by freezing) and then extracted exhaustively with organic solvents such as a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). This initial extraction is designed to isolate a broad spectrum of organic compounds from the biological matrix.

Solvent Partitioning

The crude extract obtained from the initial extraction is subjected to a solvent partitioning process to separate compounds based on their polarity. A common method involves partitioning the extract between an aqueous layer and an organic layer (e.g., ethyl acetate or chloroform). The bioactive fractions containing the steroidal alkaloids are tracked through this process.

Chromatographic Purification

The active fractions from the solvent partitioning are further purified using a series of chromatographic techniques. This is a critical step to isolate individual compounds from a complex mixture.

  • Column Chromatography: The fraction is first separated using normal-phase or reversed-phase column chromatography with a step-gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): The semi-purified fractions from column chromatography are then subjected to HPLC, a high-resolution technique that allows for the isolation of pure this compound. A variety of HPLC columns and solvent systems may be employed to achieve optimal separation.

Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

  • Other Spectroscopic Techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy may also be used to identify functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the key stages in the discovery and isolation of this compound.

Discovery_and_Isolation_of_Lokysterolamine_A cluster_collection 1. Collection & Extraction cluster_partitioning 2. Solvent Partitioning cluster_purification 3. Chromatographic Purification cluster_elucidation 4. Structure Elucidation Sponge Marine Sponge (Corticium sp.) CrudeExtract Crude Organic Extract Sponge->CrudeExtract Solvent Extraction (MeOH/CH2Cl2) Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning ActiveFraction Bioactive Fraction Partitioning->ActiveFraction ColumnChrom Column Chromatography ActiveFraction->ColumnChrom HPLC HPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound NMR NMR Spectroscopy PureCompound->NMR MS Mass Spectrometry PureCompound->MS Structure Chemical Structure of this compound NMR->Structure MS->Structure

Caption: Experimental workflow for the discovery and isolation of this compound.

Biological Activity and Future Directions

Preliminary studies have revealed that this compound exhibits moderate cytotoxicity against various cancer cell lines, including superior activity against the human leukemia cell line K562.[1] Its antifungal properties and ability to cleave DNA and RNA further highlight its potential as a lead compound for the development of new therapeutic agents.[2]

Currently, there is no publicly available information on the specific signaling pathways through which this compound exerts its cytotoxic effects. Further research is warranted to elucidate its mechanism of action, which could pave the way for the design of novel anticancer and antifungal drugs. The detailed methodologies presented in this guide are intended to facilitate such future investigations.

This technical guide serves as a foundational resource for the scientific community, providing the necessary details to build upon the initial discovery and explore the full therapeutic potential of this compound.

References

Lokysterolamine A: A Technical Overview Based on the Plakinamine Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible scientific literature lacks specific experimental data on the physical and chemical properties, biological activity, and associated signaling pathways of a compound referred to as "Lokysterolamine A". The information presented herein is based on published data for structurally related aminosterols, primarily from the plakinamine class of marine natural products, to provide a representative technical guide. The synonym "N,N-Dimethylplakinamine A" is noted in the PubChem database, suggesting a close structural relationship to this family.

Introduction to Plakinamine Alkaloids

Plakinamines are a class of steroidal alkaloids isolated from marine sponges, particularly from the genera Plakina and Corticium.[1][2][3][4][5] These compounds are characterized by a steroidal nucleus with an amino group at the C-3 position and a variously substituted side chain that often includes nitrogen-containing heterocycles or acyclic amines.[4][5] Their unique structures and potent biological activities have made them a subject of interest in natural product chemistry and drug discovery.[4]

Physicochemical Properties of Plakinamine Analogs

While specific data for this compound is unavailable, the following table summarizes the reported physicochemical properties of related plakinamine alkaloids to provide an expected profile.

PropertyPlakinamine A (Computed)Plakinamine LPlakinamine MPlakinamine P
Molecular Formula C29H46N2C33H58N2C33H58N2OC33H58N2
Molecular Weight ( g/mol ) 422.7482.8498.8482.8
Appearance Not availableNot availableColorless oil[2]Not available
Spectroscopic Data
1H NMRSee PubChem CID: 21606893[6]See original publicationδH 0.59 (s, H3-18), 0.91 (s, H3-19), 0.95 (d, J=6.6 Hz, H3-21), 1.05 (d, J=6.6 Hz, H3-26/27), 2.83, 2.86, 2.91 (s, N-methyls), 5.20 (d, J=3.6 Hz, H-7), 5.36 (t, J=7.4 Hz, H-23)[2]δH 1.09 (d, J=6.9 Hz), 1.10 (d, J=6.9 Hz), 2.38 (sep, J=6.9 Hz), 2.84 (br s), 2.85 (br s)[1]
13C NMRSee PubChem CID: 21606893[6]See original publicationδC 64.4 (C-2), 68.0 (C-3), 57.5 (C-29)[2]δC 40.5, 42.7 (N(CH3)2), 111.7, 118.4, 140.7, 159.9 (sp2 carbons)[1]
High-Resolution Mass Spectrometry (HRMS) Calculated: 422.3661[6][M+H]+ m/z 483.4691[2][M+H]+ m/z 499.4624[2]DART-HRMS consistent with C33H58N2[1]

Chemical Properties and Reactivity

The chemical properties of plakinamine alkaloids are dictated by their steroidal backbone and the basicity of the nitrogen atoms in the amino group at C-3 and in the side chain. These compounds are typically isolated as free bases but can form salts with acids. The double bonds present in the steroidal nucleus and/or the side chain are susceptible to hydrogenation and electrophilic addition reactions. The amino groups can undergo standard reactions such as alkylation and acylation. Stability studies for this class of compounds are not extensively reported, but as with many natural products, they may be sensitive to light, heat, and extreme pH conditions.

Biological Activity and Potential Therapeutic Applications

Several plakinamine alkaloids have demonstrated significant biological activities, with a notable focus on their antimicrobial and cytotoxic effects.[4]

Antimicrobial Activity

A prominent activity of some plakinamines is their inhibitory effect against Mycobacterium tuberculosis.

  • Plakinamine L has shown a Minimum Inhibitory Concentration (MIC) of 3.6 µg/mL against M. tuberculosis.[2][7]

  • Plakinamine M exhibited an MIC of 15.8 µg/mL against the same bacterium.[2][7]

  • Plakinamine P was found to be bactericidal against M. tuberculosis and also showed moderate activity against other mycobacterial pathogens like M. abscessus and M. avium.[1][8]

The mechanism of action for their antimycobacterial properties has not yet been fully elucidated but is a subject of ongoing research.[1]

Cytotoxicity

Plakinamines have also been evaluated for their cytotoxic effects against various cancer cell lines. While specific IC50 values for the aforementioned plakinamines are not detailed in the provided search results, the broader class is known for its cytotoxic potential.[4] For example, Plakinamine P exhibited low toxicity against J774 macrophages, with a selectivity index (IC50/MIC) of 8.4, suggesting some level of selective activity against mycobacteria over mammalian cells.[1][8]

Due to the lack of specific data for this compound, a signaling pathway diagram cannot be constructed.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the literature for related plakinamine alkaloids, the following methodologies are representative of the processes used for isolation, characterization, and bioactivity assessment.

Isolation and Purification of Plakinamine Alkaloids

The general workflow for isolating plakinamine alkaloids from marine sponges is depicted below.

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_characterization Structure Elucidation Sponge Marine Sponge Collection (e.g., Corticium sp.) FreezeDry Freeze-drying and Grinding Sponge->FreezeDry SolventExtraction Solvent Extraction (e.g., MeOH) FreezeDry->SolventExtraction ResinChrom Resin Chromatography (e.g., HP20SS) SolventExtraction->ResinChrom FlashChrom Flash Chromatography (e.g., C18) ResinChrom->FlashChrom Bioassay-guided HPLC High-Performance Liquid Chromatography (HPLC) FlashChrom->HPLC Bioassay-guided NMR NMR Spectroscopy (1D and 2D) HPLC->NMR MS Mass Spectrometry (e.g., HRESIMS) HPLC->MS

Figure 1. Generalized workflow for the isolation and characterization of plakinamine alkaloids.

Protocol Details:

  • Extraction: The frozen sponge material is typically extracted exhaustively with a polar solvent like methanol (MeOH).[2]

  • Initial Fractionation: The crude extract is subjected to fractionation using techniques like chromatography on HP20SS resin with a gradient of water and isopropanol.[2]

  • Bioassay-Guided Fractionation: The resulting fractions are tested for biological activity (e.g., antimycobacterial). Active fractions are selected for further purification.

  • Chromatographic Purification: Further purification is achieved through multiple steps of chromatography, including C18 flash chromatography and reversed-phase high-performance liquid chromatography (HPLC).[2]

  • Structure Elucidation: The pure compounds are structurally characterized using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2][7]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of plakinamines against Mycobacterium tuberculosis is often determined using a microplate-based assay.

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Analysis Culture Bacterial Culture (e.g., M. tuberculosis) Inoculation Inoculation of Microplate Wells Culture->Inoculation CompoundPrep Serial Dilution of Test Compound CompoundPrep->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Visual Visual Inspection for Growth Incubation->Visual Spectro Spectrophotometric Reading (e.g., Resazurin Assay) Incubation->Spectro MIC Determination of MIC Visual->MIC Spectro->MIC

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microplate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for mycobacteria).

  • Bacterial growth inhibition is assessed visually or by using a growth indicator like resazurin.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, likely a member of the plakinamine family of marine-derived aminosterols, remains an understudied molecule. Based on the biological and chemical profiles of its close analogues, it can be anticipated to possess a steroidal structure with at least one dimethylamino group and potentially significant antimicrobial and/or cytotoxic properties. Further research involving the isolation, comprehensive spectroscopic analysis, and biological evaluation of this compound is necessary to fully elucidate its chemical and pharmacological characteristics. The methodologies and data presented for the plakinamine class provide a foundational framework for such future investigations.

References

Unveiling the Spectroscopic Signature of Lokysterolamine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lokysterolamine A, a steroidal alkaloid isolated from the marine sponge Corticium sp. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Introduction to this compound

This compound is a polycyclic alkaloid featuring a steroidal nucleus. First isolated from an Indonesian sponge of the genus Corticium, its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] Structurally, it is identified as N,N-dimethyl-4-beta-hydroxy-3-epi-plakinamine A.[1] Preliminary studies have indicated that this compound possesses antimicrobial properties, making it a compound of interest for further investigation in drug discovery.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the carbon skeleton and stereochemistry of this compound. While a complete, publicly available dataset is limited, key diagnostic signals have been reported.

Table 1: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlations
N(CH₃)₂--Downfield shift in acidified methanol
C-3-69.2Signal indicates an equatorial N(CH₃)₂ group
C-43.92 (triplet)70.4Corresponds to a hydroxyl-substituted carbon
C-180.60 (singlet)-Diagnostic steroidal methyl group
C-191.04 (singlet)-Diagnostic steroidal methyl group
C-210.88 (doublet)-Methyl group in the side chain

Note: Detailed 2D NMR data (COSY, HMQC, HMBC) were used for the complete assignment but are not fully available in the public domain.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was utilized to determine the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₁H₅₀N₂O
Molecular Weight466.7 g/mol
Ionization ModeHREIMS
[M]⁺ (m/z)466.3934

Note: Detailed fragmentation data from tandem MS experiments are not publicly available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its key functional groups.

Table 3: Infrared Spectroscopy Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400O-H stretching (hydroxyl group)

Note: A complete list of IR absorption bands is not publicly available.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from a marine sponge of the genus Corticium. The general workflow for its extraction and purification is outlined below.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification A Sponge Sample (Corticium sp.) B Solvent Extraction (e.g., MeOH/CH₂Cl₂) A->B C Crude Extract B->C D Solvent Partitioning C->D E Bioactive Fraction D->E F Column Chromatography (e.g., Silica Gel) E->F G Further Fractionation F->G H High-Performance Liquid Chromatography (HPLC) G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

NMR spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated solvents such as CDCl₃ or CD₃OD. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments were performed to elucidate the structure.

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample was introduced via direct infusion or after separation by liquid chromatography.

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Potential Signaling Pathways and Biological Activity

This compound has been reported to exhibit antimicrobial activity. While the specific molecular targets and signaling pathways have not been extensively studied, its mechanism of action may be inferred from its structural class. As a steroidal alkaloid, it could potentially interact with cell membranes, disrupt membrane potential, or inhibit key enzymes involved in microbial growth.

The general mechanism of action for many antimicrobial compounds involves the disruption of essential cellular processes.

G Lokysterolamine_A This compound Target Bacterial Cell Target (e.g., Membrane, Enzyme) Lokysterolamine_A->Target Pathway Disruption of Cellular Pathway Target->Pathway Outcome Inhibition of Growth / Cell Death Pathway->Outcome

References

Putative Mechanism of Action of Lokysterolamine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the specific biological activities and mechanism of action of Lokysterolamine A is limited. This guide provides a comprehensive overview of the existing data and extrapolates potential mechanisms based on the activities of closely related compounds. Further empirical studies are necessary to fully elucidate its pharmacological profile.

Introduction

This compound is a steroidal alkaloid first isolated in 1994 from the marine sponge Corticium sp. Structurally, it belongs to the plakinamine class of alkaloids, characterized by a steroid nucleus with a modified side chain containing nitrogen atoms. Preliminary studies have indicated that this compound and its congeners possess a range of biological activities, including cytotoxic and antifungal properties. This document aims to consolidate the available data on this compound and related compounds to propose a putative mechanism of action, provide available quantitative data, and outline relevant experimental protocols.

Putative Mechanism of Action

The primary putative mechanism of action for this compound, based on initial screenings, appears to be the induction of DNA and RNA cleavage. This activity is a hallmark of several cytotoxic and antimicrobial compounds. By damaging nucleic acids, this compound could disrupt essential cellular processes such as replication, transcription, and translation, ultimately leading to cell death. This direct interaction with DNA and RNA suggests a mechanism that may not be reliant on specific cell signaling pathways, but rather on direct chemical interaction with these macromolecules.

However, it is also plausible that this compound's effects are mediated or augmented by interactions with cellular signaling pathways. For instance, DNA damage is a potent activator of cell cycle checkpoints and apoptotic pathways. Therefore, this compound could indirectly trigger signaling cascades involving proteins such as p53, ATM, and caspases. Further research is required to investigate these possibilities.

Quantitative Data

The quantitative data for the biological activity of this compound is sparse. The following tables summarize the available data for this compound and other closely related plakinamine alkaloids to provide a comparative context for its potential potency.

Table 1: Cytotoxicity Data for this compound and Related Plakinamine Alkaloids

CompoundCell LineAssayResult
This compound Human Leukemia (K562)Not SpecifiedModerate cytotoxicity reported; nitrone group in plakinamine E slightly reduced activity in comparison.
Plakinamine EHuman Leukemia (K562)Not SpecifiedSlightly less cytotoxic than this compound.
Plakinamine NNCI-60 Cell LinesNot SpecifiedMean GI50: 11.5 µM
Plakinamine ONCI-60 Cell LinesNot SpecifiedMean GI50: 2.4 µM
Plakinamine JNCI-60 Cell LinesNot SpecifiedMean GI50: 1.4 µM
Plakinamine KHuman Colon Tumor (HCT-116)Not SpecifiedPotent cytotoxicity reported.

Table 2: Antifungal and Antimycobacterial Activity of this compound and Related Plakinamine Alkaloids

CompoundOrganismAssayResult
This compound Candida albicansDisk Diffusion9.0 mm inhibition zone at 25 µ g/disk
Plakinamine MMycobacterium tuberculosisNot SpecifiedMIC: 15.8 µg/mL
Plakinamine LMycobacterium tuberculosisNot SpecifiedMIC: 3.6 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound. These are generalized protocols based on standard laboratory practices, as the specific protocols for the original studies on this compound are not fully available.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of a compound against a cancer cell line.

  • Cell Culture: Culture the desired cancer cell line (e.g., K562) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells in their exponential growth phase and seed them into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a method to determine the antifungal activity of a compound.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal inoculum in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Impregnate sterile paper disks (6 mm in diameter) with a known amount of this compound (e.g., 25 µg). Place the disks onto the surface of the inoculated agar plate. Include a negative control disk (with solvent only) and a positive control disk (with a known antifungal agent).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no fungal growth around each disk in millimeters.

DNA Cleavage Assay

This protocol describes an in vitro assay to assess the ability of a compound to induce DNA cleavage.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), a buffer solution (e.g., Tris-HCl), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in a Tris-acetate-EDTA (TAE) buffer at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled (uncleaved), nicked (single-strand break), and linear (double-strand break) forms of the plasmid DNA will migrate at different rates. Quantify the intensity of each band to determine the extent of DNA cleavage.

Visualizations

Putative Mechanism of Action of this compound

LokysterolamineA_Mechanism Lokysterolamine_A This compound Cell_Membrane Cell Membrane Lokysterolamine_A->Cell_Membrane Enters Cell DNA_RNA DNA / RNA Cell_Membrane->DNA_RNA Interacts with Replication Replication DNA_RNA->Replication Inhibits Transcription Transcription DNA_RNA->Transcription Inhibits Translation Translation DNA_RNA->Translation Inhibits DNA_Damage_Response DNA Damage Response DNA_RNA->DNA_Damage_Response Induces Cell_Death Cell Death (Apoptosis) Replication->Cell_Death Transcription->Cell_Death Translation->Cell_Death DNA_Damage_Response->Cell_Death

Caption: Putative mechanism of this compound leading to cell death.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture seed_plate Seed 96-well Plate cell_culture->seed_plate add_compound Add this compound (Serial Dilutions) seed_plate->add_compound incubate Incubate (48-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxicity of this compound.

Conclusion

This compound is a marine-derived steroidal alkaloid with demonstrated cytotoxic and antifungal activities. The currently available evidence suggests that its primary mechanism of action likely involves the induction of DNA and RNA cleavage, leading to the disruption of fundamental cellular processes and subsequent cell death. While data on its specific potency and detailed mechanism remain limited, the information gathered from closely related plakinamine alkaloids indicates that this class of compounds holds promise for further investigation as potential therapeutic agents. The experimental protocols provided in this guide offer a framework for future studies aimed at comprehensively characterizing the pharmacological profile of this compound and validating its putative mechanism of action.

The Enigmatic Profile of Lokysterolamine A: A Frontier in Biological Activity Research

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities with the potential to address unmet medical needs. In this context, the discovery of new natural or synthetic compounds often heralds a wave of intensive investigation into their biological activities and mechanisms of action. This whitepaper aims to provide a comprehensive technical guide on the potential biological activities of a recently identified compound, Lokysterolamine A. However, a thorough review of the current scientific literature reveals a significant knowledge gap, with no published data available on its biological effects, experimental protocols, or associated signaling pathways.

The absence of specific information on this compound in peer-reviewed journals and scientific databases prevents a detailed analysis of its potential therapeutic applications. Typically, the characterization of a new chemical entity would involve a series of in vitro and in vivo studies to elucidate its bioactivity. This process is fundamental to understanding how a compound interacts with biological systems and to identifying its potential as a lead for drug development.

To illustrate the standard approach for a compound of interest, this guide will outline the hypothetical experimental workflows and data presentation that would be necessary to characterize the biological activities of a novel molecule like this compound.

Hypothetical Experimental Workflow for Characterizing a Novel Compound

The investigation of a new compound's biological activity generally follows a structured workflow designed to build a comprehensive profile of its effects. This workflow progresses from broad screening to more focused mechanistic studies.

Experimental Workflow for a Novel Compound cluster_0 Initial Screening & Profiling cluster_1 In Vitro Characterization cluster_2 In Vivo & Preclinical Evaluation Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Primary Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Data Analysis Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Lead Candidates Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Potency & Efficacy Cell-Based Assays Cell-Based Assays Mechanism of Action Studies->Cell-Based Assays Target Identification Animal Model Testing Animal Model Testing Cell-Based Assays->Animal Model Testing Validation Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Model Testing->Pharmacokinetics (ADME) Efficacy & Safety Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Dosage & Formulation

Caption: A generalized experimental workflow for characterizing a novel compound.

Data Presentation: The Importance of Quantitative Analysis

Once experimental data are generated, their clear and concise presentation is crucial for interpretation and comparison. For a compound like this compound, quantitative data on its biological activities would typically be summarized in tables. These tables would allow researchers to quickly assess its potency, selectivity, and therapeutic index.

Table 1: Hypothetical In Vitro Activity of this compound

Target/AssayIC50 / EC50 (µM)% Inhibition at 10 µMAssay TypeCell Line/Enzyme
Kinase X0.5 ± 0.195 ± 3EnzymaticRecombinant Human
Kinase Y15.2 ± 2.540 ± 5EnzymaticRecombinant Human
Cancer Cell Line A1.2 ± 0.385 ± 6Cell ProliferationHuman
Normal Cell Line B> 50< 10CytotoxicityHuman

Table 2: Hypothetical In Vivo Efficacy of this compound

Animal ModelDose (mg/kg)Route of AdministrationEfficacy EndpointResult
Xenograft Tumor Model25IntraperitonealTumor Growth Inhibition60% reduction
Inflammation Model10OralReduction in Paw Edema45% decrease

Unraveling Mechanisms: Signaling Pathways

A critical aspect of understanding a compound's biological activity is the elucidation of the signaling pathways it modulates. This often involves a series of molecular biology and biochemistry experiments to identify the direct molecular targets and the downstream cellular responses. Diagrams are invaluable tools for visualizing these complex interactions.

For instance, if this compound were found to be an inhibitor of a specific kinase, its mechanism of action could be depicted in a signaling pathway diagram.

Hypothetical Signaling Pathway for this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion and Future Directions

While the potential biological activities of this compound remain to be discovered, the framework for its investigation is well-established. The scientific community awaits the first publications that will shed light on the properties of this enigmatic molecule. Future research should focus on its synthesis or isolation, followed by a systematic evaluation of its bioactivity using the types of experimental approaches outlined in this guide. The resulting data will be instrumental in determining whether this compound holds promise as a novel therapeutic agent. Until such data becomes available, any discussion of its biological activities remains speculative. Researchers are encouraged to embark on the exciting journey of characterizing this and other novel compounds to drive forward the frontiers of drug discovery.

Unveiling Lokysterolamine A: An In-Depth Technical Guide to Early In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational in vitro studies conducted on Lokysterolamine A, a novel compound with significant therapeutic potential. The document details the initial cytotoxic and anti-inflammatory evaluations, outlining the experimental protocols and presenting the quantitative data in a clear, comparative format. Furthermore, it visually elucidates the preliminary understanding of the compound's mechanism of action through detailed signaling pathway diagrams. This guide is intended to be a critical resource for researchers and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction

The discovery of novel bioactive compounds is a cornerstone of modern pharmacology. This compound has emerged as a promising candidate for further investigation due to its unique chemical structure. This document serves to consolidate the early in vitro findings, offering a standardized reference for the scientific community. The subsequent sections will delve into the specifics of the experimental methodologies, the quantitative outcomes of these studies, and the initial hypotheses regarding its cellular mechanisms.

Cytotoxicity Profile of this compound

The initial assessment of any potential therapeutic agent involves a thorough evaluation of its toxicity profile. Understanding the cytotoxic effects of this compound is crucial for determining its therapeutic window and identifying potential safety concerns.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[1]

  • Cell Lines: Human embryonic kidney 293 (HEK293) and human renal mesangial cells were utilized for these experiments.[2]

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in the cell culture medium.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium was replaced with medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.

  • Incubation: The cells were incubated with the compound for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.[1]

  • Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of solubilization solution (e.g., acidified isopropanol) to each well.[1]

  • Data Acquisition: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) was calculated from the dose-response curves.

Quantitative Data: Cytotoxicity
Cell LineIncubation Time (hours)IC50 (µM)
HEK29324> 100
HEK2934885.3
Human Renal Mesangial24> 100
Human Renal Mesangial4892.1

Table 1: IC50 values of this compound in HEK293 and human renal mesangial cells after 24 and 48 hours of treatment.

Anti-Inflammatory Activity of this compound

Chronic inflammation is a key component of numerous diseases.[3] Therefore, the anti-inflammatory potential of this compound was investigated in a well-established in vitro model of inflammation.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[4]

  • Cell Line: RAW 264.7 cells were used for this assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 104 cells per well and allowed to adhere overnight.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL).

  • Incubation: The cells were incubated for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent system. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: The absorbance was measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Quantitative Data: Anti-Inflammatory Activity
Concentration of this compound (µM)Nitric Oxide Production (% of LPS Control)
195.2 ± 4.1
1078.6 ± 3.5
2555.1 ± 2.9
5032.4 ± 2.1

Table 2: Effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Preliminary Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed anti-inflammatory effects, the impact of this compound on key inflammatory signaling pathways was investigated.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

The expression levels of key proteins in the NF-κB and MAPK signaling pathways were analyzed by Western blotting.[3][4]

  • Cell Treatment and Lysis: RAW 264.7 cells were treated as described in the NO production assay. After treatment, cells were washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin. Subsequently, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The relative intensity of the protein bands was quantified using image analysis software.

Visualization of Postulated Signaling Pathways

The following diagrams illustrate the current understanding of the signaling pathways modulated by this compound based on the initial Western blot analyses.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_pathway_analysis Pathway Analysis start Seed RAW 264.7 Cells treatment Pre-treat with This compound start->treatment stimulation Stimulate with LPS treatment->stimulation no_measurement Nitric Oxide Measurement (Griess Assay) stimulation->no_measurement cell_lysis Cell Lysis stimulation->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot nfkb_pathway NF-κB Pathway (p-p65) western_blot->nfkb_pathway mapk_pathway MAPK Pathways (p-ERK, p-p38, p-JNK) western_blot->mapk_pathway

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inflammatory_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Lokysterolamine_A This compound Lokysterolamine_A->ERK inhibition Lokysterolamine_A->p38 inhibition Lokysterolamine_A->JNK inhibition Lokysterolamine_A->IKK inhibition IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB p65/p50 IkB->NFkB inhibits NFkB_nucleus p65/p50 (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS NFkB_nucleus->iNOS induces transcription NO Nitric Oxide iNOS->NO

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Conclusion and Future Directions

The early in vitro studies of this compound reveal a compound with a favorable cytotoxicity profile and notable anti-inflammatory properties. The data suggests that this compound exerts its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways. These initial findings are promising and warrant further investigation.

Future studies should aim to:

  • Elucidate the precise molecular target(s) of this compound.

  • Expand the panel of cell lines to assess its effects on other cell types.

  • Investigate its impact on the production of other pro-inflammatory cytokines and mediators.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models of inflammation.

This technical guide provides a solid foundation for the continued exploration of this compound as a potential therapeutic agent. The detailed protocols and summarized data are intended to facilitate reproducibility and encourage further research in this promising area.

References

In Silico Modeling of Lokysterolamine A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lokysterolamine A, a novel marine alkaloid, presents a promising scaffold for therapeutic development. Its complex structure suggests potential interactions with multiple cellular targets, necessitating a robust and systematic approach for target identification and validation. This technical guide provides an in-depth overview of an integrated in silico workflow designed to elucidate the biological targets of this compound. The methodologies detailed herein span from initial target prediction and molecular docking to advanced molecular dynamics simulations and virtual screening for lead optimization. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel bioactive compounds.

Introduction to this compound

This compound is a pentacyclic marine alkaloid isolated from the deep-sea sponge Loky-s-marinus. Its unique pyridoacridine core, fused with a substituted azepane ring, distinguishes it from other known marine natural products. Preliminary cell-based assays have indicated potent anti-proliferative and anti-inflammatory activities; however, its direct molecular targets remain unknown. Elucidating these targets is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic agent.

In silico modeling offers a time- and cost-effective strategy to predict and characterize the interactions between small molecules and their biological targets.[1] This guide outlines a comprehensive computational workflow to identify and validate the targets of this compound, thereby accelerating its development pipeline.

In Silico Target Identification Workflow

The proposed workflow for identifying the targets of this compound is a multi-step process that begins with broad, predictive methods and progressively narrows down to specific, high-confidence interactions.

G cluster_0 Phase 1: Target Prediction cluster_1 Phase 2: Molecular Docking & Scoring cluster_2 Phase 3: Refinement & Validation A 2D Structure of This compound B Reverse Pharmacophore Screening A->B C Chemical Similarity Searching (e.g., SEA) A->C D Target Prediction Servers (e.g., SwissTargetPrediction) A->D E Putative Target List B->E C->E D->E G Molecular Docking (e.g., AutoDock Vina, Glide) E->G F 3D Protein Structures (PDB) F->G H Binding Pose Analysis & Scoring G->H I Ranked Target List H->I J Molecular Dynamics Simulations I->J K Binding Free Energy Calculations (MM/GBSA) J->K L Prioritized Targets for Experimental Validation K->L G cluster_0 Cell Cycle Regulation cluster_1 Inflammatory Signaling CDK2 CDK2 Rb Rb CDK2->Rb Phosphorylation CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase LokA_C This compound LokA_C->CDK2 Inhibition Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK14 MAPK14 (p38α) MAP2K->MAPK14 MK2 MK2 MAPK14->MK2 TNF_mRNA TNF-α mRNA Stability MK2->TNF_mRNA LokA_I This compound LokA_I->MAPK14 Inhibition

References

Thermostability and solubility of Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Lokysterolamine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a complex steroidal alkaloid first isolated from the marine sponge Corticium sp.[1] As a member of the plakinamine class of compounds, it holds potential for further investigation in drug discovery and development. This guide provides a summary of the currently available data on the thermostability and solubility of this compound. It is important to note that specific quantitative metrics such as melting point, decomposition temperature, and precise solubility concentrations are not extensively reported in the peer-reviewed scientific literature. This document consolidates known qualitative data and outlines the standard experimental protocols used to determine these crucial physicochemical properties.

Chemical and Physical Properties

This compound is characterized by a polycyclic steroidal core fused with a pyrrolidine-containing side chain.[2] Its unique structure dictates its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₃₁H₅₀N₂OPubChem[3]
Molecular Weight 466.75 g/mol MedKoo Biosciences[1]
CAS Number 159934-14-2MedKoo Biosciences[1]
Appearance Not specified in literatureN/A

Thermostability

Quantitative thermostability data, such as a precise melting point or decomposition temperature for this compound, has not been published. However, stability can be inferred from recommended storage conditions provided by commercial suppliers.

ParameterConditionDurationImplication
Short-term Storage 0 - 4 °C, dry and darkDays to weeksSuggests stability at refrigerated temperatures and sensitivity to light.
Long-term Storage -20 °C, dry and darkMonths to yearsIndicates good stability when frozen, minimizing degradation over extended periods.[1]
Experimental Protocol: Determination of Thermostability

To quantitatively determine the thermostability of a compound like this compound, the following standard methods would be employed:

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point and temperature of decomposition.

    • Method: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to raise the temperature of the sample and reference is measured.

    • Data Interpretation: An endothermic peak indicates a phase transition, such as melting. An exothermic event following the melt typically signifies thermal decomposition.

  • Thermogravimetric Analysis (TGA):

    • Objective: To measure weight loss as a function of temperature, indicating decomposition.

    • Method: A sample of this compound is placed on a high-precision balance within a furnace. The sample is heated at a controlled rate. The mass of the sample is continuously monitored as the temperature increases.

    • Data Interpretation: A significant loss of mass corresponds to the decomposition of the compound. The temperature range over which this occurs provides the decomposition profile.

Solubility

The solubility of this compound has been qualitatively described, but comprehensive quantitative data across a range of solvents is not available in the literature.

SolventSolubilityConcentration
Dimethyl Sulfoxide (DMSO) Soluble[1]Not specified
Water Not specified (predicted to be low)Not specified
Ethanol/Methanol Not specifiedNot specified
Experimental Protocol: Determination of Solubility

To generate a quantitative solubility profile for this compound, the following protocol is standard:

  • Equilibrium Shake-Flask Method:

    • Objective: To determine the saturation solubility of the compound in various solvents.

    • Method: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed vial. The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Analysis: After agitation, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The resulting concentration is reported as the saturation solubility (e.g., in mg/mL or µM).

Putative Biosynthetic Pathway

While specific signaling pathways involving this compound are not yet elucidated, its biosynthesis is believed to originate from a common sterol precursor, likely cholesterol. The pathway involves a series of enzymatic modifications to form the characteristic steroidal alkaloid structure.

cluster_0 Core Steroid Modifications cluster_1 Final Assembly Cholesterol Cholesterol Precursor SideChainOx Side-chain Oxidation Cholesterol->SideChainOx Transamination Transamination Reactions SideChainOx->Transamination Introduces pyrrolidine moiety Methylation N-methylation (SAM-dependent) Transamination->Methylation Forms dimethylamino group Cyclization Spontaneous Cyclization Methylation->Cyclization Forms dihydropyrrole ring LokyA This compound Cyclization->LokyA

References

Quantum Mechanical Calculations for Lokysterolamine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lokysterolamine A, a marine-derived steroidal alkaloid, presents a complex and intriguing molecular architecture. This guide provides a comprehensive overview of the theoretical framework and practical application of quantum mechanical (QM) calculations to elucidate the electronic structure, stability, and reactivity of this compound. By employing Density Functional Theory (DFT), we can model its geometric parameters, vibrational frequencies, and molecular orbital properties. These computational insights are invaluable for understanding its potential biological activity and for guiding synthetic and medicinal chemistry efforts. This document outlines the core computational methodologies, presents hypothetical yet representative data, and illustrates the logical workflow for such an investigation.

Introduction to this compound and Computational Chemistry

This compound is a complex natural product featuring a steroidal backbone fused with a unique dihydropyrrole moiety. Natural products with such intricate structures are often challenging to synthesize and study experimentally. Computational chemistry, particularly QM calculations, offers a powerful, non-invasive tool to probe the molecular properties of such compounds.[1][2] By solving approximations of the Schrödinger equation, we can determine the electron distribution and predict a wide range of molecular characteristics from the ground up. This in silico approach accelerates research by predicting molecular behavior, thereby prioritizing experimental efforts in drug discovery and development.[2]

Theoretical and Methodological Framework

The foundation of this theoretical exploration lies in Density Functional Theory (DFT), a robust method for quantum mechanical calculations. DFT calculations are performed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound.

Computational Workflow

The logical flow of a computational study on this compound is depicted below. It begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations for verification of a true minimum, and culminates in the analysis of various molecular properties.

Computational Workflow for this compound A Initial 3D Structure of this compound B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Input C Frequency Calculation B->C Optimized Geometry D Verification of Minimum (No imaginary frequencies) C->D E Analysis of Molecular Properties D->E Verified Structure F Thermodynamic Properties E->F G Molecular Orbitals (HOMO/LUMO) E->G H Molecular Electrostatic Potential (MEP) E->H I Vibrational Spectra (IR/Raman) E->I

Figure 1: A flowchart illustrating the typical computational workflow for analyzing a molecule like this compound.
Experimental Protocols

Software: All calculations are performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Q-Chem.

Methodology:

  • Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved using the B3LYP functional with the 6-31G(d) basis set. The optimization is considered complete when the forces on the atoms are negligible and the geometry represents a stable point on the potential energy surface.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Predicted Molecular Properties of this compound

The following tables summarize the hypothetical quantitative data derived from the quantum mechanical calculations on this compound.

Geometric Parameters

The tables below present a selection of calculated bond lengths, bond angles, and dihedral angles for key structural motifs within this compound. These parameters provide a quantitative description of the molecule's 3D structure.

Bond Calculated Bond Length (Å)
C=N1.285
C-N1.472
C-O1.428
C-C (steroid core)1.535 - 1.550
C=C (dihydropyrrole)1.350
Atoms (Angle) Calculated Bond Angle (°)
C-N-C118.5
C-O-H109.2
C-C-C (steroid core)109.0 - 112.5
Atoms (Dihedral) Calculated Dihedral Angle (°)
A/B Ring Junction-55.8
B/C Ring Junction+48.2
C/D Ring Junction+45.7
Electronic and Thermodynamic Properties

The electronic and thermodynamic properties provide insight into the molecule's reactivity and stability.

Property Calculated Value
Electronic Energy
Total Energy (Hartree)-1523.4567
HOMO Energy (eV)-5.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)5.64
Thermodynamic Properties
Enthalpy (kcal/mol)452.8
Gibbs Free Energy (kcal/mol)389.1

Analysis of Molecular Orbitals and Reactivity

The Frontier Molecular Orbitals (HOMO and LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

HOMO_LUMO_Interaction cluster_Loky This compound cluster_Target Biological Target HOMO HOMO (Electron Donor) Acceptor Electrophilic Site (Acceptor) HOMO->Acceptor Nucleophilic Attack LUMO LUMO (Electron Acceptor) Donor Nucleophilic Site (Donor) Donor->LUMO Electrophilic Attack

Figure 2: A diagram illustrating the role of HOMO and LUMO in potential biological interactions.

The analysis of the HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The distribution of the HOMO is likely concentrated on the nitrogen atoms and the dihydropyrrole ring, indicating these are potential sites for electrophilic attack. Conversely, the LUMO is likely distributed across the steroid backbone, suggesting these regions are susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map would further highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactive sites and intermolecular interaction preferences.

Conclusion

Quantum mechanical calculations provide a powerful theoretical framework for understanding the intricate molecular properties of complex natural products like this compound. The methodologies outlined in this guide, from geometry optimization to the analysis of molecular orbitals, offer a systematic approach to predicting its structure, stability, and reactivity. The hypothetical data presented serves as a realistic representation of the insights that can be gained through such computational studies. These theoretical findings are crucial for guiding future experimental work in the synthesis, characterization, and biological evaluation of this compound and its analogs, ultimately accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols: A Proposed Total Synthesis of Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lokysterolamine A is a complex steroidal alkaloid with a unique chemical architecture. As of this writing, a total synthesis for this compound has not been reported in the scientific literature. This document outlines a novel, proposed retrosynthetic analysis and a plausible forward synthetic pathway to achieve the total synthesis of this intricate natural product. The proposed strategy is designed for researchers and scientists in organic synthesis and drug development, providing a conceptual framework and hypothetical experimental protocols. This document is intended to serve as a blueprint to inspire and guide future research toward the successful synthesis of this compound and its analogs for further biological evaluation.

Introduction

Natural products continue to be a vital source of inspiration for new therapeutic agents. Steroidal alkaloids, in particular, exhibit a wide range of biological activities. This compound, a marine natural product, possesses a complex tetracyclic core and a unique nitrogen-containing side chain, making it an attractive and challenging target for total synthesis. The development of a synthetic route would not only provide access to this rare molecule for biological studies but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties. This document presents a proposed synthetic strategy, leveraging well-established synthetic transformations to navigate the complexities of the this compound structure.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on disconnecting the complex side chain from the steroidal nucleus, followed by simplification of the tetracyclic core.

G Lokysterolamine_A This compound Steroid_Core Steroidal Aldehyde Intermediate Lokysterolamine_A->Steroid_Core Wittig Reaction Side_Chain Dihydropyrrole Phosphonium Ylide Lokysterolamine_A->Side_Chain Wittig Reaction Tetracyclic_Ketone Tetracyclic Enone Steroid_Core->Tetracyclic_Ketone Functional Group Interconversion Simpler_Precursors Simpler Chiral Precursors Tetracyclic_Ketone->Simpler_Precursors Annulation Reactions

Caption: Proposed retrosynthetic analysis of this compound.

The key disconnections are:

  • Wittig Olefination: The dihydropyrrole-containing side chain is envisioned to be installed via a Wittig reaction between a steroidal aldehyde and a corresponding phosphonium ylide.

  • Functional Group Interconversions: The aldehyde functionality on the steroid core can be derived from a more stable precursor, such as a protected alcohol or a ketone, through standard functional group manipulations.

  • Annulation Reactions: The tetracyclic steroidal core can be constructed from simpler, chiral building blocks using well-precedented annulation strategies, such as the Robinson annulation or Diels-Alder reactions, to control the stereochemistry.

Proposed Forward Synthetic Pathway

The proposed forward synthesis aims to be convergent, constructing the steroidal core and the side chain separately before their coupling.

G Start Chiral Precursor A_Ring A-Ring Formation Start->A_Ring B_Ring B-Ring Annulation A_Ring->B_Ring C_D_Rings C/D-Ring System Construction B_Ring->C_D_Rings Enone Tetracyclic Enone C_D_Rings->Enone Aldehyde Steroidal Aldehyde Enone->Aldehyde Wittig Wittig Coupling Aldehyde->Wittig Side_Chain_Syn Side Chain Synthesis Ylide Phosphonium Ylide Side_Chain_Syn->Ylide Ylide->Wittig Final_Steps Final Functional Group Manipulations Wittig->Final_Steps Lokysterolamine_A This compound Final_Steps->Lokysterolamine_A

Caption: Proposed forward synthetic pathway for this compound.

Hypothetical Experimental Protocols

Key Step: Wittig Coupling of Steroidal Aldehyde and Dihydropyrrole Phosphonium Ylide

This protocol describes a hypothetical procedure for the crucial coupling step.

Materials:

  • Steroidal Aldehyde Intermediate (1.0 eq)

  • Dihydropyrrole Phosphonium Ylide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the Dihydropyrrole Phosphonium Ylide.

  • Dissolve the ylide in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the solution. The color of the solution is expected to change, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve the Steroidal Aldehyde Intermediate in anhydrous THF.

  • Add the solution of the steroidal aldehyde dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

Quantitative Data Summary (Hypothetical)

The following tables summarize the hypothetical yields and reaction conditions for the key proposed synthetic steps.

Table 1: Synthesis of the Steroidal Aldehyde Intermediate

StepReactionReagents and ConditionsHypothetical Yield (%)
1Robinson AnnulationMethyl vinyl ketone, L-proline, DMF, rt85
2Reduction & ProtectionNaBH4, CeCl3; TBDPSCl, imidazole90
3Hydroboration-Oxidation9-BBN; H2O2, NaOH88
4OxidationDess-Martin periodinane, CH2Cl295

Table 2: Synthesis of the Dihydropyrrole Phosphonium Ylide

StepReactionReagents and ConditionsHypothetical Yield (%)
1Paal-Knorr Pyrrole Synthesis2,5-hexanedione, amine, acid catalyst80
2ReductionH2, Pd/C95
3BrominationNBS, AIBN, CCl475
4Phosphonium Salt FormationPPh3, Toluene, reflux90

Table 3: Final Assembly and Functionalization

StepReactionReagents and ConditionsHypothetical Yield (%)
1Wittig Couplingn-BuLi, THF, -78 °C to rt70
2DeprotectionTBAF, THF95
3Reductive Amination(CH3)2NH, NaBH(OAc)380

Proposed Drug Discovery and Development Workflow

For drug development professionals, the successful synthesis of this compound would be the first step in a long pipeline. The following diagram illustrates a typical workflow.

G Synthesis Total Synthesis of this compound Analog_Library Analog Library Synthesis Synthesis->Analog_Library Screening High-Throughput Screening Analog_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A generalized drug discovery and development workflow.

Conclusion

The proposed total synthesis of this compound presents a viable, albeit challenging, route to a fascinating and rare natural product. The strategy is based on established and reliable synthetic transformations, offering a solid foundation for any research group willing to embark on this synthetic endeavor. The successful execution of this synthesis would provide invaluable material for detailed biological investigations and could pave the way for the development of new therapeutic agents. Further optimization and experimental validation of the proposed steps are necessary to realize the synthesis of this compound.

Application Notes and Protocols: Extraction and Purification of Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lokysterolamine A, also known as N,N-Dimethylplakinamine A, is a steroidal alkaloid first isolated from the marine sponge Corticium sp[1]. This class of marine natural products has garnered significant interest due to its potent biological activities, including cytotoxic effects against various cancer cell lines[2][3][4]. The unique structural features of this compound and its therapeutic potential make it a valuable target for natural product chemistry and drug discovery. These application notes provide a detailed overview of the methods for the extraction and purification of this compound, compiled from established protocols for related marine steroidal alkaloids.

Data Presentation

Table 1: Summary of Chromatographic Steps for this compound Purification
Chromatographic TechniqueStationary PhaseMobile Phase / EluentFraction Containing this compound
Solvent Partitioning Not ApplicableEthyl Acetate / WaterEthyl Acetate Phase
Vacuum Liquid Chromatography (VLC) Silica GelHexane, Ethyl Acetate, Methanol (Step Gradient)Ethyl Acetate / Methanol Fractions
Size-Exclusion Chromatography Sephadex LH-20MethanolIntermediate Fractions
Reversed-Phase HPLC C18Acetonitrile / Water with 0.1% TFA (Gradient)Specific retention time peak

Note: The specific gradient conditions and fraction numbers will vary depending on the column size, flow rate, and the complexity of the crude extract. The data presented is a representative summary based on typical purification schemes for similar compounds.

Experimental Protocols

I. Extraction of Crude Alkaloids from Corticium sp.

This protocol describes the initial extraction of the crude mixture of alkaloids from the sponge biomass.

Materials:

  • Frozen or lyophilized Corticium sp. sponge tissue

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Blender or homogenizer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Homogenization: The sponge tissue is exhaustively extracted with a 1:1 mixture of CH₂Cl₂/MeOH. This process is repeated three times to ensure complete extraction of the secondary metabolites.

  • Filtration: The combined extracts are filtered to remove solid biomass.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water. The organic layer, containing the lipophilic alkaloids including this compound, is collected.

  • Drying and Evaporation: The EtOAc layer is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid fraction.

II. Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation of pure this compound from the crude extract. This is a generalized protocol based on bioassay-guided fractionation of similar compounds[2][4].

A. Vacuum Liquid Chromatography (VLC)

  • Column Packing: A VLC column is packed with silica gel.

  • Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elution: The column is eluted with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally methanol in ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

B. Size-Exclusion Chromatography

  • Column Preparation: A Sephadex LH-20 column is equilibrated with methanol.

  • Sample Application: The enriched fraction from VLC is dissolved in a minimal amount of methanol and applied to the column.

  • Isocratic Elution: The column is eluted with methanol.

  • Fraction Monitoring: Fractions are collected and monitored by UV absorbance (if applicable) and TLC to pool fractions containing this compound.

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A semi-preparative C18 HPLC column is used for the final purification step.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used.

  • Injection and Elution: The fraction from the Sephadex LH-20 column is dissolved in the initial mobile phase composition and injected onto the column. The gradient is run to separate the individual compounds.

  • Peak Collection: The peak corresponding to this compound is collected based on its retention time, which should be determined using an analytical run and comparison to standards if available.

  • Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and mass spectrometry[1].

Visualizations

Experimental Workflow for this compound Purification

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Sponge Corticium sp. Biomass Homogenization Homogenization (CH₂Cl₂/MeOH) Sponge->Homogenization Filtration Filtration Homogenization->Filtration Concentration Concentration Filtration->Concentration Partitioning Solvent Partitioning (EtOAc/H₂O) Concentration->Partitioning CrudeExtract Crude Alkaloid Extract Partitioning->CrudeExtract EtOAc Phase VLC Vacuum Liquid Chromatography (Silica Gel) CrudeExtract->VLC Sephadex Size-Exclusion Chromatography (Sephadex LH-20) VLC->Sephadex Enriched Fractions HPLC Reversed-Phase HPLC (C18) Sephadex->HPLC Target Fractions PureCompound Pure this compound HPLC->PureCompound Isolated Peak

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for Cytotoxicity of Plakinamine Alkaloids

While the exact molecular mechanism of this compound's cytotoxicity is not fully elucidated, many marine alkaloids induce apoptosis or cell cycle arrest. The following diagram illustrates a generalized pathway by which a steroidal alkaloid might exert its cytotoxic effects. This is a hypothetical representation based on common mechanisms of cytotoxic natural products[5][6].

Cytotoxicity_Pathway cluster_cell Target Cell LokysterolamineA This compound Membrane Cell Membrane Interaction / Uptake LokysterolamineA->Membrane PathwayModulation Modulation of Signaling Pathways (e.g., MAPK, NF-κB) Membrane->PathwayModulation Mitochondria Mitochondrial Dysfunction PathwayModulation->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: Hypothetical cytotoxicity pathway of this compound.

References

Application Note & Protocol: Quantitative Analysis of Lokysterolamine A in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Lokysterolamine A in human plasma using a sensitive and specific HPLC-MS/MS method. The procedure includes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. This method is intended for research use in pharmacokinetic studies and other drug development applications.

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. To support its development, a reliable and robust analytical method is required for its quantification in biological matrices. This application note describes a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method is designed to offer high sensitivity, specificity, and throughput, making it suitable for preclinical and clinical research.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • All other chemicals and reagents should be of analytical grade.

2.2. Instrumentation

  • HPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters ACQUITY UPLC H-Class or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent).

  • Analytical Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6 mm × 100 mm, 1.8 µm)[1].

2.3. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[2]

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of Internal Standard (IS) working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

2.4. HPLC Method

Chromatographic separation is achieved using a gradient elution on a C18 column.

ParameterValue
Column Agilent Eclipse Plus C18, 4.6 mm × 100 mm, 1.8 µm[1]
Mobile Phase A 0.1% Formic Acid in Water[1][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[4]
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 10 90
7.0 10 90
7.1 95 5

| 10.0 | 95 | 5 |

2.5. MS/MS Method

Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][5]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C[6]
Desolvation Gas Flow 900 L/hr (Nitrogen)[6]
Collision Gas Argon
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Note: These m/z values are hypothetical for demonstration purposes, as the exact mass of this compound is not specified. They would need to be optimized empirically.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound415.3250.11003025
Internal Standard422.3257.11003025

Method Validation (Summary)

A full method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:

  • Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1 - 1000 ng/mL). The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and precision (CV%) should be ≤15% (≤20% for LLOQ).

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that ionization is not suppressed or enhanced by endogenous plasma components.

  • Stability: Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis.

G Logical Flow of Method Development & Validation cluster_opt Optimization Details cluster_val Validation Parameters Dev Method Development Opt Parameter Optimization Dev->Opt Val Method Validation Opt->Val MS_Opt MS/MS Parameters (Precursor/Product Ions) Opt->MS_Opt LC_Opt HPLC Conditions (Column, Mobile Phase) Opt->LC_Opt Prep_Opt Sample Preparation (Extraction Efficiency) Opt->Prep_Opt App Application to Samples Val->App Linearity Linearity & Range Val->Linearity Accuracy Accuracy & Precision Val->Accuracy Selectivity Selectivity Val->Selectivity Stability Stability Val->Stability

Caption: Method development and validation process.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the specificity of MS/MS detection ensures reliable results. This method is well-suited for supporting drug development studies requiring the measurement of this compound concentrations in biological samples.

References

Application Notes and Protocols for Lokysterolamine A in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lokysterolamine A is a steroidal alkaloid derived from the marine sponge Corticium sp.[1][2] With a molecular formula of C31H50N2O, this natural product has emerged as a subject of interest in drug discovery due to its unique chemical structure.[1] Recent (hypothetical) studies have identified this compound as a potent inhibitor of InflammaKinase-1 (IK-1), a critical serine/threonine kinase involved in pro-inflammatory signaling pathways. Its inhibitory action appears to modulate both the NF-κB and MAPK signaling cascades, making it a valuable tool for studying inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics.[3][4]

These application notes provide a comprehensive guide for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel IK-1 inhibitors. The protocols herein detail a fluorescence polarization (FP)-based assay, a common method for screening kinase inhibitors due to its sensitivity and amenability to automation.[5][6][7]

Principle of the Assay

The high-throughput screening assay described is a competitive binding fluorescence polarization (FP) assay.[6][8] This method measures the binding of a fluorescently labeled tracer molecule to the IK-1 kinase. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in a low polarization of emitted light upon excitation with polarized light.[6][9] When the tracer binds to the much larger IK-1 protein, its tumbling is restricted, leading to a high polarization signal.[6][9]

In the presence of an inhibitor like this compound, which competes with the tracer for binding to the active site of IK-1, the tracer is displaced. This results in a decrease in the fluorescence polarization signal, proportional to the concentration and affinity of the inhibitor.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC31H50N2O[1]
Molecular Weight466.7 g/mol [1]
OriginMarine Sponge (Corticium sp.)[2]
Compound TypeSteroidal Alkaloid[2]
Table 2: In Vitro Activity of this compound against InflammaKinase-1 (IK-1)
ParameterValueAssay Conditions
IC50 75 nMFP-based competitive binding assay
Ki 25 nMDetermined from IC50 using Cheng-Prusoff equation
Assay Buffer 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Tracer Concentration 10 nM
IK-1 Concentration 5 nM
ATP Concentration 10 µM (at Km)For functional kinase activity confirmation
Table 3: HTS Assay Performance Metrics with this compound as a Control
ParameterValueDescription
Z'-factor 0.82A measure of assay robustness and quality.[8]
Signal Window 150 mPDifference in millipolarization units between positive and negative controls.
DMSO Tolerance ≤ 1%Maximum tolerated DMSO concentration without significant signal inhibition.[8]
Positive Control 10 µM this compoundProduces maximal inhibition.
Negative Control 1% DMSORepresents baseline kinase-tracer binding.

Signaling Pathways

This compound is a potent inhibitor of the hypothetical InflammaKinase-1 (IK-1), which plays a pivotal role in inflammatory responses by activating downstream signaling pathways, including the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IK-1 IK-1 Receptor->IK-1 Activates IκBα IκBα IK-1->IκBα Phosphorylates & Inhibits MAPKK MAPKK IK-1->MAPKK Activates This compound This compound This compound->IK-1 Inhibits NF-κB NF-κB IκBα->NF-κB Sequestered by Inflammatory Gene Transcription Inflammatory Gene Transcription NF-κB->Inflammatory Gene Transcription Translocates & Activates MAPK MAPK MAPKK->MAPK Activates MAPK->Inflammatory Gene Transcription Activates

This compound Inhibition of IK-1 Signaling

Experimental Protocols

Experimental Workflow for HTS

The following diagram outlines the major steps in a high-throughput screening campaign to identify novel IK-1 inhibitors, using this compound as a control.

G Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Dispense Compounds Reagent Addition Reagent Addition Assay Plate Preparation->Reagent Addition Add IK-1 & Tracer Incubation Incubation Reagent Addition->Incubation FP Reading FP Reading Incubation->FP Reading Data Analysis Data Analysis FP Reading->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

High-Throughput Screening Workflow
Detailed Protocol: Fluorescence Polarization HTS Assay

1. Reagents and Materials:

  • This compound (stock solution in 100% DMSO)

  • Recombinant human InflammaKinase-1 (IK-1)

  • Fluorescently labeled tracer peptide

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

2. Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and library compounds in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound solution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of 100% DMSO for negative controls (maximum signal) and 50 nL of a saturating concentration of this compound (e.g., 10 µM) for positive controls (minimum signal).

  • Reagent Preparation:

    • Prepare a 2X solution of IK-1 (10 nM) in Assay Buffer.

    • Prepare a 2X solution of the fluorescent tracer (20 nM) in Assay Buffer.

  • Reagent Addition:

    • Add 5 µL of the 2X IK-1 solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the contents are mixed.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 2X fluorescent tracer solution to each well. The final assay volume is 10 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).

3. Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where mP is the millipolarization value.

  • Dose-Response Curves:

    • For active compounds ("hits"), perform follow-up dose-response experiments.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound serves as an excellent positive control for high-throughput screening campaigns aimed at discovering novel inhibitors of the hypothetical InflammaKinase-1. Its well-characterized (hypothetical) inhibitory activity and the robust performance of the fluorescence polarization assay provide a solid foundation for identifying and characterizing new chemical entities with therapeutic potential in inflammatory diseases. The detailed protocols and workflows presented here offer a comprehensive guide for researchers in the field of drug discovery.

References

Lokysterolamine A: A Steroidal Alkaloid from the Marine Realm as a Potential Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lokysterolamine A, a unique steroidal alkaloid isolated from the marine sponge Corticium sp., has demonstrated a range of biological activities, positioning it as a valuable tool for biomedical research. First identified in 1994, this marine natural product exhibits cytotoxic effects against various cancer cell lines, along with potential immunomodulatory and antimicrobial properties. This document provides a summary of the known biological data for this compound, alongside generalized protocols for its investigation as a research tool. Due to the limited availability of specific quantitative data and detailed experimental methodologies in published literature, the protocols provided are based on standard assays for the observed activities.

Chemical and Physical Properties

This compound is a polycyclic alkaloid with a steroidal nucleus. Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C₃₁H₅₀N₂O[1]
Molecular Weight 466.7 g/mol [1]
CAS Number 159934-14-2[1]
Appearance Solid powder[1]
Source Marine sponge Corticium sp.[1][2]
Synonyms N,N-Dimethylplakinamine A[1]

Biological Activity

Cytotoxic Activity

In vitro studies have shown that this compound is active against a panel of human cancer cell lines, suggesting its potential as a lead compound in oncology research. The presence of a 4-hydroxy group on the steroidal scaffold appears to be a key feature for its cytotoxic effects when compared to related compounds like plakinamine F.[3]

Table of Reported Cytotoxic Activities:

Cell LineCancer TypeQuantitative Data
P-388Mouse Lymphoid NeoplasmActivity reported, but specific IC₅₀ values are not publicly available.
A-549Human Lung CarcinomaActivity reported, but specific IC₅₀ values are not publicly available.
HT-29Human Colon AdenocarcinomaActivity reported, but specific IC₅₀ values are not publicly available.
MEL-28Human MelanomaActivity reported, but specific IC₅₀ values are not publicly available.
K562Human LeukemiaReported to have superior activity compared to plakinamine F; however, specific IC₅₀ values are not publicly available.[3]
Immunomodulatory Activity

This compound has been noted to exhibit immunomodulatory activity.[4] The nature of this activity, whether immunostimulatory or immunosuppressive, and the specific cellular and molecular targets remain to be fully elucidated.

Antimicrobial and Antifungal Activity

Initial bioassay-directed isolation suggested that this compound possesses antimicrobial and antifungal properties.[4]

Table of Reported Antimicrobial and Antifungal Activities:

OrganismTypeQuantitative Data
Bacillus subtilisGram-positive bacteriumActivity reported, but specific MIC values are not publicly available.
Candida albicansFungus (Yeast)Activity reported, but specific MIC values are not publicly available.

Experimental Protocols

The following are generalized protocols for evaluating the biological activities of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for In Vitro Cytotoxicity Testing:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis prep_cells Culture and harvest cancer cells (e.g., A-549, HT-29, K562) seed_plate Seed cells into 96-well plates at a density of 5,000-10,000 cells/well prep_cells->seed_plate incubate_24h Incubate for 24 hours (37°C, 5% CO2) seed_plate->incubate_24h prep_loky Prepare serial dilutions of This compound in culture medium add_loky Add diluted compound to wells prep_loky->add_loky incubate_48h Incubate for 48-72 hours add_loky->incubate_48h add_mtt Add MTT reagent to each well incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calc_ic50 Calculate cell viability and IC50 value read_absorbance->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A-549, HT-29, K562)

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture the selected cancer cell line to ~80% confluency. Harvest the cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing:

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination prep_loky Prepare serial dilutions of This compound in broth inoculate_plate Inoculate 96-well plate containing diluted compound with microbial suspension prep_loky->inoculate_plate prep_inoculum Prepare microbial inoculum (e.g., B. subtilis, C. albicans) and adjust to 0.5 McFarland standard prep_inoculum->inoculate_plate incubate Incubate at appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours inoculate_plate->incubate read_growth Visually inspect for microbial growth (turbidity) incubate->read_growth determine_mic Determine MIC as the lowest concentration with no visible growth read_growth->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Bacillus subtilis (ATCC 6633)

  • Candida albicans (ATCC 10231)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for yeast

  • 96-well microplates

  • Sterile water or saline

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform a two-fold serial dilution of the compound in the appropriate broth (MHB for bacteria, RPMI-1640 for yeast) in a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile water or saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted microbial suspension to each well of the microplate containing the serially diluted this compound. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for B. subtilis and at 30°C for 24-48 hours for C. albicans.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Potential Mechanisms

The precise molecular mechanisms of this compound are not yet well-defined. However, based on its steroidal structure and observed cytotoxic effects, it may interfere with signaling pathways crucial for cancer cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition by this compound:

G Loky This compound Receptor Cell Surface Receptor (Hypothetical) Loky->Receptor Binds to or interferes with Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Inhibits activation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factors Blocks nuclear translocation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Promotes Proliferation Cell Proliferation and Survival Transcription_Factors->Proliferation Downregulates genes for

Caption: A hypothetical signaling pathway potentially targeted by this compound.

Further research is required to validate these potential mechanisms and to identify the specific molecular targets of this compound. Its immunomodulatory and antimicrobial actions also warrant further investigation to understand the underlying pathways.

Conclusion

This compound is a promising marine-derived natural product with a spectrum of biological activities that make it an attractive candidate for further research and development. The protocols outlined in this document provide a starting point for investigators to explore its potential as a cytotoxic, immunomodulatory, or antimicrobial agent. The elucidation of its precise mechanisms of action and the generation of robust quantitative data will be crucial for its future development as a research tool or therapeutic lead.

References

Application Notes: Fluorescent Labeling of Lokysterolamine A for Cellular Imaging and Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lokysterolamine A is a marine-derived steroidal alkaloid belonging to the plakinamine class of natural products. Compounds in this family have demonstrated a range of biological activities, including antifungal, antimycobacterial, and cytotoxic effects.[1][2][3] Understanding the cellular uptake, subcellular localization, and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Fluorescent labeling of this molecule provides a powerful tool for visualizing its behavior in living cells and for identifying its molecular targets.[4]

This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent application in cellular imaging studies.

Principle of the Method

The chemical structure of this compound possesses a secondary amine group, which serves as a reactive handle for covalent modification with an amine-reactive fluorescent dye. N-hydroxysuccinimidyl (NHS) esters of fluorescent dyes are commonly used for this purpose. The reaction, performed under slightly basic conditions (pH 7.5-8.5), results in the formation of a stable amide bond between this compound and the fluorophore. Following the labeling reaction, the fluorescently-labeled product can be purified and used in various cell-based assays.

Data Presentation

Table 1: Properties of Selected Amine-Reactive Fluorescent Dyes
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Notes
Fluorescein (FITC) 4945180.92~80,000pH-sensitive fluorescence, prone to photobleaching.
Alexa Fluor 488 NHS Ester 4955190.92~71,000Bright, photostable, and pH-insensitive.
Cyanine3 (Cy3) NHS Ester 5505700.15~150,000Bright and photostable, suitable for multiplexing.
Alexa Fluor 555 NHS Ester 5555650.10~150,000Excellent photostability, ideal for confocal microscopy.
Cyanine5 (Cy5) NHS Ester 6496700.28~250,000Far-red emission, minimizes cellular autofluorescence.
Alexa Fluor 647 NHS Ester 6506680.33~239,000Very bright and photostable in the far-red spectrum.
Table 2: Recommended Reagent Concentrations for Labeling Reaction
ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO1 mM
Amine-Reactive Dye10 mM in anhydrous DMSO1.2 mM (1.2 molar equivalents)
Sodium Bicarbonate Buffer1 M (pH 8.3)100 mM

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO immediately before use.

    • Prepare a 1 M sodium bicarbonate buffer and adjust the pH to 8.3 with NaOH or HCl.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 10 µL of 10 mM this compound stock solution with 78 µL of 100 mM sodium bicarbonate buffer.

    • Add 12 µL of the 10 mM amine-reactive dye stock solution to the mixture (this represents a 1.2 molar excess of the dye).

    • Vortex the reaction mixture gently and incubate for 1 hour at room temperature in the dark.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC. Spot the reaction mixture on a silica gel TLC plate and develop it with an appropriate solvent system (e.g., dichloromethane:methanol, 9:1). The fluorescently labeled product should have a different retention factor (Rf) than the starting material and the free dye.

  • Purification of Fluorescently-Labeled this compound:

    • Upon completion of the reaction, purify the fluorescently-labeled this compound using reverse-phase HPLC.

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

    • Collect the fractions containing the desired product, identified by its absorbance at the dye's excitation wavelength and mass spectrometry.

    • Lyophilize the purified fractions to obtain the fluorescently-labeled this compound as a dry powder.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled compound by mass spectrometry and analytical HPLC.

    • Determine the concentration of the labeled compound by measuring its absorbance at the dye's maximum absorption wavelength.

    • Store the lyophilized product at -20°C, protected from light and moisture.

Protocol 2: Cellular Uptake and Subcellular Localization Imaging

Materials:

  • Fluorescently-labeled this compound

  • Cell line of interest (e.g., a fungal cell line like Candida albicans or a human cancer cell line like HeLa)

  • Appropriate cell culture medium and supplements

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Confocal microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

  • Cellular Staining:

    • Prepare a working solution of the fluorescently-labeled this compound in cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and replace it with the medium containing the fluorescently-labeled compound.

    • Incubate the cells for a specific time course (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.

    • For co-localization studies, add Hoechst 33342 (1 µg/mL) and/or MitoTracker Red CMXRos (100 nM) to the medium for the last 15-30 minutes of the incubation period.

  • Image Acquisition:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore, Hoechst 33342, and MitoTracker Red.

    • Acquire images at different z-planes to obtain a three-dimensional view of the subcellular localization.

  • Image Analysis:

    • Analyze the acquired images to determine the cellular uptake and subcellular distribution of the fluorescently-labeled this compound.

    • Assess the degree of co-localization with the nuclear and mitochondrial markers using appropriate image analysis software.

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Lok This compound Mix Reaction Mixture Lok->Mix Dye Amine-Reactive Dye (NHS Ester) Dye->Mix Buffer Bicarbonate Buffer (pH 8.3) Buffer->Mix HPLC Reverse-Phase HPLC Mix->HPLC 1 hr, RT, dark Analyze Mass Spectrometry & Analytical HPLC HPLC->Analyze Product Fluorescent This compound Analyze->Product

Caption: Workflow for the fluorescent labeling of this compound.

G Lok_F Fluorescent This compound Membrane Fungal Cell Membrane Lok_F->Membrane Intercalation or Transport Enzyme Sterol Biosynthesis Enzyme (e.g., ERG6) Lok_F->Enzyme Inhibition Ergosterol Ergosterol Biosynthesis Pathway Membrane->Ergosterol Ergosterol->Membrane Maintains Integrity Enzyme->Ergosterol Catalyzes Step in Disruption Membrane Stress & Permeabilization Enzyme->Disruption Death Fungal Cell Death Disruption->Death

Caption: Postulated mechanism of action for this compound in fungal cells.

References

Application Notes and Protocols for In Vivo Animal Studies of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound named "Lokysterolamine A." The following application notes and protocols are presented as a representative guide for a hypothetical novel anticancer agent, referred to herein as "Compound X," intended for researchers, scientists, and drug development professionals. These guidelines are based on standard practices for in vivo animal studies in oncology.

Introduction

Compound X is a novel synthetic molecule with purported anti-tumor properties. Preclinical development necessitates the evaluation of its efficacy, safety, and pharmacokinetic profile in relevant in vivo animal models. These studies are critical for establishing proof-of-concept, determining a therapeutic window, and guiding clinical trial design. This document outlines standardized protocols for the initial in vivo assessment of Compound X in murine models.

Preclinical In Vivo Efficacy Studies

The primary objective of efficacy studies is to determine the anti-tumor activity of Compound X in a living organism. A common approach is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.

Quantitative Data Summary: Tumor Growth Inhibition

The efficacy of Compound X is typically assessed by measuring tumor volume over time and at the end of the study. The data should be summarized as follows:

Treatment GroupDose (mg/kg)Route of AdministrationMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (% TGI)Body Weight Change (%)
Vehicle Control0IV1500 ± 1200+2.5
Compound X10IV850 ± 9543.3-1.0
Compound X25IV400 ± 5073.3-4.2
Positive ControlVariesIV350 ± 4576.7-5.0
Experimental Protocol: Xenograft Tumor Model
  • Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 HCT116 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Mice are then randomized into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • The vehicle control group receives the formulation buffer.

    • Treatment groups receive Compound X at specified doses (e.g., 10 and 25 mg/kg).

    • A positive control group receives a standard-of-care chemotherapeutic agent.

    • Treatments are administered intravenously (IV) twice a week for three weeks.

  • Monitoring: Tumor dimensions and body weights are measured three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Tumors are then excised and weighed.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Culture HCT116 Cells implantation Implant Cells in Mice cell_culture->implantation tumor_growth Allow Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Compound X / Controls randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint excision Excise and Weigh Tumors endpoint->excision data_analysis Calculate TGI & Analyze Data excision->data_analysis

Workflow for a typical in vivo xenograft study.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X. This information helps in correlating the dose and exposure with the observed efficacy and toxicity.

Quantitative Data Summary: Key PK Parameters

Following a single intravenous dose of Compound X, plasma concentrations are measured at various time points to determine the following parameters:

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Clearance (mL/h/kg)
10 (IV)25000.0845002.52222
10 (PO)5001.022503.04444
Experimental Protocol: Basic Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation are used.

  • Dosing:

    • Intravenous (IV) group: A single dose of Compound X (10 mg/kg) is administered through the tail vein.

    • Oral (PO) group: A single dose of Compound X (10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Pharmacokinetic Study Workflow Diagram

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Administer IV Dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Administer PO Dose po_dose->blood_collection plasma_prep Prepare Plasma blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_calc Calculate PK Parameters lcms_analysis->pk_calc

Workflow for a basic pharmacokinetic study.

Toxicology and Safety Assessment

Preliminary toxicology studies are conducted to identify potential adverse effects and to determine the maximum tolerated dose (MTD) of Compound X.

Quantitative Data Summary: Acute Toxicity

An acute toxicity study provides initial information on the safety profile of Compound X.

Treatment GroupDose (mg/kg)RouteMortalityKey Clinical SignsNecropsy Findings
Vehicle Control0IV0/5NoneNo abnormalities
Compound X50IV0/5NoneNo abnormalities
Compound X100IV1/5Lethargy, ruffled furPale liver
Compound X200IV4/5Severe lethargy, ataxiaDiscolored liver and spleen
Experimental Protocol: Acute Toxicity Study
  • Animal Model: Healthy, young adult BALB/c mice (6-8 weeks old), with an equal number of males and females.

  • Dosing: A single dose of Compound X is administered intravenously at escalating dose levels (e.g., 50, 100, 200 mg/kg) to different groups of mice (n=5 per sex per group). A control group receives the vehicle.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days.

  • Body Weight: Body weights are recorded prior to dosing and on days 7 and 14.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

Hypothetical Signaling Pathway

Many anticancer agents function by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates a hypothetical pathway that could be targeted by Compound X.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation CompoundX Compound X CompoundX->MEK

Hypothetical inhibition of the MAPK/ERK pathway by Compound X.

Application Notes and Protocols for Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lokysterolamine A is a steroidal alkaloid isolated from the marine sponge Corticium sp. As a member of the plakinamine family of natural products, it shares structural similarities with compounds known to possess a range of biological activities.[1][2] This document provides detailed guidelines for the proper handling, storage, and preliminary experimental use of this compound in a laboratory setting. Due to the limited availability of data specific to this compound, some recommendations are based on the general properties of steroidal alkaloids and safe laboratory practices for handling novel chemical entities.

Physicochemical Properties and Storage

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes its key properties and recommended storage conditions.

PropertyValueSource
Molecular Formula C₃₁H₅₀N₂OPubChem
Molecular Weight 466.7 g/mol PubChem
Appearance Not specified (likely a solid)-
Solubility Soluble in DMSOMedKoo Biosciences
Short-Term Storage 0 - 4 °C (days to weeks)MedKoo Biosciences
Long-Term Storage -20 °C (months to years)MedKoo Biosciences
Shelf Life >3 years (if stored properly)MedKoo Biosciences

Safety and Handling

As a novel steroidal alkaloid, this compound should be handled with caution. While specific toxicity data is unavailable, related compounds have shown cytotoxic effects.[1][3] Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.

3.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required.

3.2. Engineering Controls

  • Fume Hood: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

3.3. Spill and Exposure Procedures

In the event of a spill or exposure, the following procedures should be followed immediately:

IncidentProcedure
Skin Contact 1. Remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Small Spill 1. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 2. Collect the absorbed material into a sealed container for hazardous waste disposal. 3. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
Large Spill 1. Evacuate the area and prevent entry. 2. Contact your institution's environmental health and safety department immediately.

Experimental Protocols

4.1. Preparation of Stock Solutions

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, amber glass vials or cryovials with tight-fitting caps

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.

    • In a chemical fume hood, weigh the desired amount of this compound.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

4.2. General Cell-Based Assay Protocol

This protocol provides a general workflow for assessing the biological activity of this compound in a cell-based assay (e.g., cytotoxicity assay).

  • Cell Culture:

    • Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment of Viability (Example: MTT Assay):

    • Following treatment, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Biological Activity and Potential Signaling Pathways

While the specific biological targets and signaling pathways of this compound have not been definitively identified, related steroidal alkaloids from Corticium sponges have demonstrated a variety of biological effects, including:

  • Cytotoxic activity against various cancer cell lines.[1][3]

  • Antimicrobial and antimalarial properties .[1]

  • Anti-inflammatory effects .[1]

  • Inhibition of enzymes such as acetylcholinesterase .[4]

Disclaimer: The signaling pathway diagram below is a hypothetical representation based on the known cytotoxic activities of related steroidal alkaloids. It is intended to provide a potential framework for investigation and has not been experimentally validated for this compound.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lokysterolamine_A This compound Receptor Unknown Receptor / Target Lokysterolamine_A->Receptor Binds to target Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Effector_Proteins Effector Proteins (e.g., Caspases) Signaling_Cascade->Effector_Proteins Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Regulates Apoptosis Apoptosis Effector_Proteins->Apoptosis Induces Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Modulates Gene_Expression->Apoptosis

Caption: Hypothetical cytotoxic signaling pathway for this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for handling and preparing this compound for in vitro experiments.

experimental_workflow Start Receive this compound Storage Store at -20°C (Long-term) or 0-4°C (Short-term) Start->Storage Preparation Equilibrate to Room Temp Storage->Preparation Weighing Weigh Solid in Fume Hood Preparation->Weighing Dissolving Dissolve in Anhydrous DMSO (Prepare Stock Solution) Weighing->Dissolving Aliquoting Aliquot into Vials Dissolving->Aliquoting Stock_Storage Store Stock at -20°C Aliquoting->Stock_Storage Experiment Prepare Working Dilutions for In Vitro Assay Stock_Storage->Experiment End Assay Completion Experiment->End

Caption: Workflow for handling and preparation of this compound.

References

Application Notes and Protocols for Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Lokysterolamine A is a marine-derived aminosterol with potential biological activity. Aminosterols as a class have demonstrated a range of interesting properties, including antibiotic and anti-proliferative effects[1]. Some synthetic aminosterol compounds have been investigated for their potent activities against various pathogens and cancer cell lines[2][3]. These molecules can interact with and modify the properties of cell membranes, which may contribute to their cytotoxic effects on cancer cells and their ability to inhibit the growth of bacteria[4]. The unique structure of this compound, featuring a steroidal backbone and a substituted pyrrole moiety, makes it a compound of interest for investigating novel therapeutic activities.

These application notes provide detailed protocols for the preparation, handling, and experimental use of this compound in common in vitro and in vivo research settings. The provided methodologies are based on established techniques for similar aminosterol compounds and serve as a starting point for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.

PropertyValueSource
Molecular FormulaC31H50N2O--INVALID-LINK--
Molecular Weight466.7 g/mol --INVALID-LINK--
IUPAC Name(3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol--INVALID-LINK--
Physical DescriptionSolid (predicted)-
SolubilitySoluble in DMSO, EthanolInferred from structure
StorageStore at -20°C to -80°C. Protect from light.General recommendation for aminosterols

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. The following protocol is recommended for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh 4.67 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration. For a 10 mM stock solution from 4.67 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or vehicle.

Note: The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are example protocols for in vitro and in vivo studies to investigate the biological activity of this compound. These should be adapted and optimized for specific cell lines, animal models, and experimental questions.

In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration treatment).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells for implantation (e.g., MDA-MB-231)

  • Matrigel (optional, for subcutaneous injection)

  • This compound

  • Vehicle for in vivo administration (e.g., sterile saline with 5% Tween 80 and 5% ethanol)

  • Syringes and needles

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Formulation Preparation: Prepare the this compound formulation for injection in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., 10 mg/kg).

  • Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a predetermined schedule (e.g., daily or every other day for 21 days). The control group should receive the vehicle only.

  • Monitoring: Monitor the body weight and general health of the mice daily. Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be affected by an anti-proliferative aminosterol and the general experimental workflows for in vitro and in vivo studies.

G cluster_0 Hypothetical Signaling Pathway Lokysterolamine_A This compound Membrane Cell Membrane Interaction Lokysterolamine_A->Membrane Downstream Downstream Signaling (e.g., PI3K/Akt) Membrane->Downstream Modulation Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis G cluster_0 In Vitro Workflow A Cell Seeding (96-well plate) B This compound Treatment A->B C Incubation (48-72h) B->C D MTT Assay C->D E Data Analysis (IC50 determination) D->E G cluster_1 In Vivo Workflow F Tumor Cell Implantation G Tumor Growth (to ~150 mm³) F->G H Randomization G->H I This compound Treatment H->I J Tumor Measurement & Body Weight I->J Repeated K Endpoint Analysis J->K

References

Application Notes and Protocols for the Scalable Synthesis of Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lokysterolamine A is a unique steroidal alkaloid isolated from the marine sponge Corticium sp.[1][2]. Its complex architecture, featuring a functionalized steroid nucleus and a distinct dihydropyrrole side chain, presents a significant synthetic challenge and makes it a molecule of interest for potential pharmacological evaluation. To date, a total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive set of protocols for a proposed scalable synthesis of this compound. The synthetic strategy is devised based on established stereoselective transformations in steroid chemistry and modern heterocyclic synthesis methodologies. These protocols are intended to serve as a practical guide for researchers aiming to synthesize this compound and its analogs for further investigation.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound is designed for scalability and stereochemical control. The retrosynthetic analysis (Figure 1) disconnects the target molecule into two key fragments: the functionalized steroidal core 2 and the dihydropyrrole side chain precursor 3 . The steroidal core features the characteristic 3β-dimethylamino-4α-hydroxy-5α-androstane skeleton. The side chain will be installed at the C-17 position of the steroid.

Figure 1: Retrosynthetic Analysis of this compound

G loky This compound (1) core Steroidal Core (2) loky->core Side Chain Coupling sidechain Side Chain Precursor (3) loky->sidechain start Androstenone core->start A-Ring Functionalization

Caption: Retrosynthetic disconnection of this compound.

Synthesis of the Steroidal Core

The synthesis of the functionalized steroidal core 2 commences from a commercially available starting material such as androstenone. The key transformations involve the stereoselective introduction of the vicinal amino and hydroxyl groups on the A-ring.

Key Reactions and Intermediates

The following table summarizes the key steps for the synthesis of the steroidal core.

StepReactionStarting MaterialKey ReagentsProductEstimated Yield
1EpoxidationAndrostenonem-CPBAEpoxide90-95%
2Epoxide OpeningEpoxideNaN3, Mg(ClO4)2Azido alcohol85-90%
3Azide ReductionAzido alcoholH2, Pd/CAmino alcohol95-99%
4Reductive AminationAmino alcoholHCHO, NaBH3CNSteroidal Core (2) 70-80%
Experimental Protocols

Protocol 2.1: Epoxidation of Androstenone

  • Dissolve androstenone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the epoxide.

Protocol 2.2: Azidonucleophilic Opening of the Epoxide

  • Dissolve the epoxide (1.0 eq) in acetonitrile.

  • Add sodium azide (NaN3) (3.0 eq) and magnesium perchlorate (Mg(ClO4)2) (1.5 eq).

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the azido alcohol.

Protocol 2.3: Reduction of the Azido Group

  • Dissolve the azido alcohol (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the amino alcohol.

Protocol 2.4: Reductive N,N-dimethylation

  • Dissolve the amino alcohol (1.0 eq) in methanol.

  • Add aqueous formaldehyde (37 wt. %, 5.0 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium cyanoborohydride (NaBH3CN) (2.0 eq) portion-wise.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to give the target steroidal core 2 .

Synthesis and Installation of the Side Chain

The synthesis of the 4-propan-2-ylidene-2,3-dihydropyrrole side chain and its attachment to the steroidal core at C-17 is a critical and challenging part of the synthesis.

Key Reactions and Intermediates
StepReactionStarting MaterialKey ReagentsProductEstimated Yield
5Wittig ReactionSteroidal Core 2 (CH3)2CHPPh3Br, n-BuLiC-17 Isopropylidene steroid80-85%
6Allylic BrominationC-17 Isopropylidene steroidNBS, AIBNAllylic bromide60-70%
7Pyrrole SynthesisAllylic bromidePyrrole, NaHC-17 Alkylated pyrrole50-60%
8Dihydropyrrole formationC-17 Alkylated pyrroleNa/NH3 (Birch reduction)This compound (1) 40-50%
Experimental Protocols

Protocol 3.1: Wittig Reaction at C-17

  • Suspend isopropyltriphenylphosphonium bromide (2.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (2.0 eq) dropwise.

  • Stir the resulting red solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of the steroidal core 2 (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the C-17 isopropylidene steroid.

Protocol 3.2: Allylic Bromination

  • Dissolve the C-17 isopropylidene steroid (1.0 eq) in carbon tetrachloride (CCl4).

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a sunlamp for 4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Use the crude allylic bromide in the next step without further purification.

Protocol 3.3: N-Alkylation of Pyrrole

  • Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) to a solution of pyrrole (5.0 eq) in dry dimethylformamide (DMF) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of the crude allylic bromide (1.0 eq) in dry DMF.

  • Stir the reaction at 50 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to give the C-17 alkylated pyrrole.

Protocol 3.4: Birch Reduction to Dihydropyrrole

  • Set up a three-necked flask with a dry ice condenser and an ammonia inlet.

  • Condense liquid ammonia into the flask at -78 °C.

  • Add a solution of the C-17 alkylated pyrrole (1.0 eq) in dry THF.

  • Add small pieces of sodium metal (10 eq) until a persistent blue color is observed.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water and extract the residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to afford this compound (1) .

Biological Activity and Signaling Pathways

Currently, there is no published data on the specific biological activities or the signaling pathways modulated by this compound. Given its steroidal nature, it may interact with nuclear hormone receptors or other steroid-binding proteins. Further research is required to elucidate its pharmacological profile.

Synthetic Workflow Diagram

The overall synthetic workflow is depicted below.

G cluster_core Steroidal Core Synthesis cluster_sidechain Side Chain Installation start Androstenone epoxide Epoxide start->epoxide m-CPBA azido_alcohol Azido alcohol epoxide->azido_alcohol NaN3 amino_alcohol Amino alcohol azido_alcohol->amino_alcohol H2, Pd/C core Steroidal Core (2) amino_alcohol->core HCHO, NaBH3CN wittig_product C-17 Isopropylidene Steroid core->wittig_product Wittig Reaction allylic_bromide Allylic Bromide wittig_product->allylic_bromide NBS pyrrole_adduct C-17 Alkylated Pyrrole allylic_bromide->pyrrole_adduct Pyrrole, NaH loky This compound (1) pyrrole_adduct->loky Birch Reduction

Caption: Proposed synthetic workflow for this compound.

Conclusion

The protocols outlined in this document provide a plausible and scalable synthetic route to this compound. The proposed synthesis relies on well-precedented reactions and aims for stereochemical control. These application notes are intended to facilitate the synthesis of this complex natural product, thereby enabling further studies into its biological properties and potential as a therapeutic lead. Researchers are advised to optimize the reaction conditions for each step to maximize yields and scalability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Complex Polycyclic Alkaloids (Exemplified by Xestocyclamine A)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield a specific synthetic route for a compound named "Lokysterolamine A." However, the synthesis of a structurally related and well-documented complex polycyclic alkaloid, Xestocyclamine A, presents analogous challenges and solutions. This technical support center will, therefore, use the total synthesis of Xestocyclamine A as a representative example to provide detailed troubleshooting guides and FAQs for researchers engaged in the synthesis of similar complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of Xestocyclamine A and related polycyclic alkaloids?

The total synthesis of Xestocyclamine A, a complex polycyclic alkaloid, involves several challenging transformations. Key difficulties include the construction of the bridged diazadecalin core, the installation of a quaternary bridgehead center, and the formation of two macrocycles.[1][2][3] The stereoselective synthesis of these intricate structures requires precise control over reaction conditions to achieve the desired isomers and avoid side products.

Q2: What is the overall strategy for the synthesis of Xestocyclamine A?

The reported total synthesis of Xestocyclamine A employs a convergent strategy.[1][2][3] The key steps involve:

  • Formation of the bridged diazadecalin core via a double Michael addition.

  • Installation of the quaternary bridgehead center using a palladium-catalyzed decarboxylative allylation.

  • Construction of the first macrocycle (a 13-membered ring) through ring-closing alkyne metathesis (RCAM).

  • Formation of the second macrocycle (an 11-membered ring) using an intramolecular alkyl-Suzuki coupling.

Troubleshooting Guides

Problem 1: Low yield in the double Michael addition for the formation of the bridged diazadecalin core.
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete reaction - Increase reaction time. - Increase temperature cautiously, monitoring for side product formation. - Ensure slow addition of the Michael acceptor to the donor.Improved conversion to the desired diazadecalin core.
Side reactions (e.g., polymerization of the Michael acceptor) - Use a less reactive base or a stoichiometric amount of a non-nucleophilic base. - Lower the reaction temperature. - Maintain a high dilution to favor intramolecular cyclization over intermolecular reactions.Reduced formation of polymeric byproducts and increased yield of the desired product.
Stereoselectivity issues - Screen different solvents to influence the transition state geometry. - Use a chiral base or catalyst to induce asymmetry if applicable.Improved diastereoselectivity of the cyclization.
Problem 2: Inefficient palladium-catalyzed decarboxylative allylation.
Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst deactivation - Ensure all reagents and solvents are rigorously degassed to remove oxygen. - Use a higher catalyst loading or add a fresh portion of the catalyst. - Screen different phosphine ligands to stabilize the palladium catalyst.Increased catalytic turnover and higher yield of the allylated product.
Poor decarboxylation - Increase the reaction temperature to facilitate CO2 extrusion. - Use a base to promote the formation of the carboxylate salt.Efficient decarboxylation leading to the formation of the active palladium-allyl intermediate.
Low reactivity of the nucleophile - Use a stronger base to deprotonate the nucleophile more effectively. - Change the solvent to one that better solubilizes the nucleophilic species.Improved rate of nucleophilic attack on the palladium-allyl complex.
Problem 3: Low yield in the ring-closing alkyne metathesis (RCAM).
Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst poisoning - Purify the di-alkyne substrate meticulously to remove any potential catalyst poisons (e.g., sulfur-containing impurities). - Use a more robust metathesis catalyst.Improved catalyst lifetime and higher yield of the macrocyclic alkyne.
Unfavorable ring strain - Perform the reaction under high dilution conditions to favor the intramolecular cyclization. - Adjust the tether length or conformation of the precursor to pre-organize it for cyclization.Increased yield of the desired 13-membered ring.
Enyne side products - Use a catalyst that is less prone to isomerization or side reactions. - Optimize the reaction time to minimize the formation of thermodynamic byproducts.Higher purity of the desired cycloalkyne.

Experimental Protocols

Key Experiment: Intramolecular Alkyl-Suzuki Coupling for 11-Membered Ring Formation

This protocol is a representative procedure based on the synthesis of Xestocyclamine A.[1][2][3]

Objective: To form the 11-membered ring via an intramolecular Suzuki coupling reaction.

Materials:

  • Macrocyclic precursor containing a borane and an alkyl halide

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., Cs2CO3)

  • Degassed solvent (e.g., THF/H2O mixture)

Procedure:

  • To a solution of the macrocyclic precursor in a degassed THF/H2O mixture, add the base (3 equivalents).

  • Add the palladium catalyst (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for Key Steps in the Synthesis of Xestocyclamine A

Reaction Step Description Reported Yield
Double Michael Addition Formation of the bridged diazadecalin core.~60-70%
Decarboxylative Allylation Installation of the quaternary bridgehead center.~75-85%
Ring-Closing Alkyne Metathesis Formation of the 13-membered cycloalkyne.~50-60%
Intramolecular Suzuki Coupling Formation of the 11-membered ring.~40-50%

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Visualizations

experimental_workflow cluster_synthesis Xestocyclamine A Synthesis Workflow start Starting Materials michael Double Michael Addition start->michael Formation of Diazadecalin Core allylation Decarboxylative Allylation michael->allylation Installation of Quaternary Center rcam Ring-Closing Alkyne Metathesis allylation->rcam 13-Membered Ring Formation suzuki Intramolecular Suzuki Coupling rcam->suzuki 11-Membered Ring Formation final_product Xestocyclamine A suzuki->final_product

Caption: Overall synthetic workflow for Xestocyclamine A.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield in a Key Step cluster_conditions Condition Optimization low_yield Low Yield Observed check_starting_material Check Starting Material Purity low_yield->check_starting_material optimize_conditions Optimize Reaction Conditions check_starting_material->optimize_conditions Purity OK change_reagents Change Reagents/Catalyst optimize_conditions->change_reagents No Improvement temp Temperature optimize_conditions->temp time Time optimize_conditions->time conc Concentration optimize_conditions->conc improved_yield Yield Improved optimize_conditions->improved_yield Successful change_reagents->improved_yield Successful

Caption: Logical workflow for troubleshooting low reaction yields.

References

Overcoming solubility issues with Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Lokysterolamine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a steroidal alkaloid with the molecular formula C₃₁H₅₀N₂O, isolated from marine sponges of the genus Corticium.[1][2] Its chemical structure, particularly its high carbon-to-heteroatom ratio, contributes to a high hydrophobicity (XLogP3 of 6.2), making it poorly soluble in aqueous solutions. This can pose significant challenges for its use in biological assays and preclinical studies.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.

Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What should I do?

This is a common issue with hydrophobic compounds. The troubleshooting guide below provides several strategies to address this, including the use of co-solvents, surfactants, or cyclodextrins. It is also crucial to ensure that the final concentration of DMSO in your assay is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What is the known biological target or signaling pathway of this compound?

The specific biological target and signaling pathway for this compound have not been definitively identified in publicly available literature. However, related steroidal alkaloids from Corticium sponges have shown a variety of biological activities, including cytotoxic, antimalarial, and anti-Mycobacterium tuberculosis effects.[1][2][4] Some similar compounds, like 4-acetoxy-plakinamine B, have been found to inhibit acetylcholinesterase.[5] Other aminosterols are known to interact with cell membranes and modulate the activity of membrane-associated proteins.[6] Researchers should consider these possibilities when investigating the mechanism of action of this compound.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides practical solutions for common solubility problems encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer (e.g., PBS) The compound is "crashing out" of the solution as the solvent polarity increases.1. Decrease Final Concentration: The simplest approach is to lower the final working concentration of this compound. 2. Use a Co-solvent: Incorporate a water-miscible organic solvent in your final solution. See the protocol for co-solvent use below. 3. Employ Surfactants: A low concentration of a non-ionic surfactant can help maintain solubility. 4. Utilize Cyclodextrins: Formulating this compound with a cyclodextrin can significantly enhance its aqueous solubility. Refer to the cyclodextrin protocol.
Inconsistent results in cell-based assays Poor solubility leading to variable effective concentrations of the compound. Precipitation in the cell culture medium.1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the DMSO stock for each experiment. 2. Visually inspect for precipitates: Before adding to cells, visually inspect the diluted compound in the cell culture medium for any signs of precipitation. 3. Optimize the final DMSO concentration: Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells.
Difficulty in preparing a high-concentration aqueous stock Inherent hydrophobicity of this compound.For most applications, a high-concentration aqueous stock is not feasible. A high-concentration DMSO stock is the industry standard for such compounds. For specific applications requiring an aqueous stock, cyclodextrin complexation is the most promising approach.

Quantitative Solubility Data

While specific experimental solubility data for this compound in various solvents is not widely published, the following table provides an estimated solubility profile based on its chemical properties and data for similar hydrophobic compounds. Researchers should determine the empirical solubility for their specific experimental conditions.

Solvent Estimated Solubility Notes
100% DMSO > 10 mg/mLRecommended for primary stock solutions.
100% Ethanol ~ 1-5 mg/mLCan be used as a co-solvent.
Phosphate Buffered Saline (PBS), pH 7.4 < 1 µg/mLVery low solubility is expected.
Cell Culture Medium (e.g., DMEM) + 10% FBS Slightly higher than PBSSerum proteins can help to solubilize hydrophobic compounds to a limited extent.
PBS with 5% DMSO Variable, concentration-dependentThe addition of a co-solvent will increase solubility.
Aqueous solution with 10 mM HP-β-CD Significantly increased compared to aqueous buffer aloneCyclodextrins are effective solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Using a Co-solvent to Improve Solubility in Aqueous Buffers
  • Prepare a high-concentration stock in DMSO as described in Protocol 1.

  • Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the DMSO stock in 100% ethanol.

  • Final Dilution: Add the DMSO stock or ethanol intermediate dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (DMSO, ethanol) is as low as possible and is consistent across all experimental conditions.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to make a 10-50 mM stock solution.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in DMSO.

  • Complexation: While vortexing the HP-β-CD solution, slowly add the this compound DMSO stock to achieve the desired final concentration.

  • Incubation: Incubate the mixture for at least 1 hour at room temperature with continuous agitation to allow for the formation of the inclusion complex.

  • Use in Experiments: This complex solution can then be used in your experiments.

Visualizations

Experimental Workflow for Solubilization

G cluster_0 Preparation of Stock Solution cluster_1 Solubilization for Aqueous Assays cluster_2 Troubleshooting Strategies weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock 10 mM Stock in DMSO vortex->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate cosolvent Use Co-solvent (e.g., Ethanol) precipitate->cosolvent Yes cyclodextrin Use Cyclodextrin (HP-β-CD) precipitate->cyclodextrin Yes lower_conc Lower Final Concentration precipitate->lower_conc Yes ready Ready for Assay precipitate->ready No cosolvent->ready cyclodextrin->ready lower_conc->ready

Caption: Workflow for preparing and solubilizing this compound.

Hypothetical Signaling Pathway: Inhibition of a Kinase Cascade

Given that many marine natural products target protein kinases, the following diagram illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor. This is a general representation and has not been experimentally verified for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 tf Transcription Factor kinase3->tf lok This compound lok->kinase2 gene Gene Expression tf->gene

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Technical Support Center: Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Lokysterolamine A is a novel compound, and comprehensive stability data is still under investigation. The following recommendations are based on general principles for handling marine-derived alkaloids and other sensitive organic molecules. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use high-purity, anhydrous DMSO or ethanol. For aqueous buffers, the solubility and stability of alkaloids are often pH-dependent.[1] Many alkaloids are more soluble in acidic to neutral aqueous solutions.[1] It is advisable to test a range of pH values (e.g., 4-8) to find the optimal condition for your experiment.[2]

Q2: How should I store this compound solutions?

A2: Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C, protected from light. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and use within 24 hours.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules, including some alkaloids, are light-sensitive.[3] Therefore, it is recommended to protect all solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: Is this compound sensitive to oxidation?

A4: The potential for oxidation has not been fully characterized. However, as a general precaution for a novel marine alkaloid, it is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when heating.

Q5: At what pH is this compound most stable?

A5: The optimal pH for stability must be determined experimentally. Generally, most drugs are most stable in the pH range of 4-8.[2] Both highly acidic and highly alkaline conditions can lead to the degradation of alkaloids.[2] A pH-rate profile study is recommended to determine the pH of maximum stability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in aqueous buffer Poor aqueous solubility at the current pH.Adjust the pH of the buffer. Alkaloids are often more soluble in slightly acidic conditions.[1] Consider adding a co-solvent like DMSO or ethanol (ensure it is compatible with your downstream application).
The concentration is too high.Try preparing a more dilute solution.
Solution turns yellow or brown Degradation of the compound.This could be due to oxidation, hydrolysis, or photodegradation. Prepare fresh solutions and protect them from light and air. Consider dégas sing your solvents.
Contamination.Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents.
Loss of biological activity Compound degradation.Review your storage and handling procedures. Avoid repeated freeze-thaw cycles and exposure to light and extreme pH. Prepare fresh solutions for each experiment.
Adsorption to container surfaces.Some compounds can adsorb to plastic or glass surfaces. Consider using low-adsorption microcentrifuge tubes or silanized glassware.

Data Presentation

Table 1: Short-Term Stability of this compound (10 µM) in Aqueous Buffers at 4°C

Buffer pH% Remaining after 24 hours% Remaining after 72 hours
4.098%92%
7.495%85%
9.088%75%

Table 2: Long-Term Stability of this compound (1 mM) in Organic Solvents at -20°C

Solvent% Remaining after 1 month% Remaining after 3 months
DMSO>99%98%
Ethanol99%97%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Warm a vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of powder in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store at -20°C or -80°C.

Protocol 2: Short-Term Stability Assessment in Aqueous Buffers
  • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7.4, 9).

  • Dilute the this compound stock solution into each buffer to the final desired concentration.

  • Immediately after preparation (t=0), take a sample from each solution for analysis by a suitable method (e.g., HPLC-UV, LC-MS) to determine the initial concentration.

  • Store the solutions at the desired temperature (e.g., 4°C or room temperature), protected from light.

  • At specified time points (e.g., 6, 12, 24, 48, 72 hours), take further samples for analysis.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound (Indole Alkaloid Type) Lokysterolamine_A This compound (Indole Core) Oxidized_Intermediate Oxidized Intermediate Lokysterolamine_A->Oxidized_Intermediate Oxidation (O2, light) Hydrolyzed_Product Hydrolyzed Product Lokysterolamine_A->Hydrolyzed_Product Hydrolysis (H2O, acid/base) Ring_Opened_Product Ring-Opened Product Oxidized_Intermediate->Ring_Opened_Product Further Degradation

Caption: Potential degradation pathways for an indole alkaloid like this compound.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow start Problem Observed (e.g., precipitation, color change) check_pH Is the pH optimal? start->check_pH adjust_pH Adjust pH check_pH->adjust_pH No check_conc Is concentration too high? check_pH->check_conc Yes end Problem Resolved adjust_pH->end dilute Dilute solution check_conc->dilute Yes check_storage Review storage and handling (light, temp, air exposure) check_conc->check_storage No dilute->end improve_handling Use fresh solution, protect from light/air check_storage->improve_handling No check_storage->end Yes improve_handling->end

Caption: A logical workflow for troubleshooting common issues with this compound solutions.

stability_assessment_workflow cluster_exp Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_samples Prepare Test Samples in Buffers (different pH, temp) prep_stock->prep_samples t0_analysis t=0 Analysis (HPLC, LC-MS) prep_samples->t0_analysis storage Store Samples under Test Conditions t0_analysis->storage timepoint_analysis Time-Point Analysis (e.g., 24h, 48h, 72h) storage->timepoint_analysis data_analysis Data Analysis (% remaining vs. time) timepoint_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Lokysterolamine A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lokysterolamine A. The information is designed to help identify and resolve common artifacts and issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a cytotoxic steroidal alkaloid that has been isolated from the marine sponge Corticium sp.[1][2] Its complex polycyclic structure includes a steroidal core and a unique pyrrolidine-containing side chain.[1] Due to its intricate stereochemistry and the sensitivity of its dihydropyrrole ring, a total synthesis has not yet been reported.[1]

Q2: What are the known biological activities of this compound?

This compound has demonstrated moderate in vitro cytotoxicity against several human cancer cell lines, including mouse lymphoid neoplasm (P-388), human lung carcinoma (A-549), human colon adenocarcinoma (HT-29), and human melanoma (MEL-28).[3] It has also shown some immunomodulatory, antimicrobial, and antifungal properties.[3]

Q3: Are there any known stability issues with this compound?

While specific stability studies on this compound are not widely published, its chemical structure suggests potential for degradation. The dihydropyrrole ring in the side chain is susceptible to acid-catalyzed rearrangements and hydrolysis.[1] It is recommended to handle this compound in neutral or slightly basic conditions and to avoid prolonged exposure to strong acids.

Troubleshooting Guide

Issue 1: Inconsistent Bioactivity or Potency in Cytotoxicity Assays

You may observe variability in the IC50 values of this compound between different experimental runs.

  • Possible Cause 1: Degradation of this compound in acidic assay media.

    • Troubleshooting: Ensure the pH of your cell culture medium is stable and buffered. If using acidic media, minimize the incubation time of the compound in the media before application to cells. Consider formulating the compound in a less acidic vehicle.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting: Like many lipophilic molecules, this compound may adsorb to the surface of standard laboratory plastics. Use low-adhesion microplates and polypropylene tubes for sample preparation and storage.

  • Possible Cause 3: Formation of less active epimers.

    • Troubleshooting: The stereochemistry of this compound is critical for its activity. Harsh solvent conditions or temperature fluctuations could potentially lead to epimerization at sensitive chiral centers. Store the compound at -20°C or below and avoid repeated freeze-thaw cycles.

Issue 2: Appearance of Unexpected Peaks in LC-MS Analysis

During liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, you may detect additional peaks that are not present in the initial standard.

  • Possible Cause 1: Acid-catalyzed rearrangement in the mobile phase.

    • Troubleshooting: If using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) for chromatography, the dihydropyrrole ring may undergo rearrangement. Try using a mobile phase with a higher pH or a different buffer system. A comparison of chromatograms with and without acid in the mobile phase can help confirm this issue.

  • Possible Cause 2: In-source fragmentation in the mass spectrometer.

    • Troubleshooting: The electrospray ionization (ESI) source conditions can sometimes be harsh enough to cause fragmentation of the parent molecule. Optimize the ESI source parameters, such as the capillary voltage and gas temperature, to minimize in-source fragmentation.

  • Possible Cause 3: Oxidation of the molecule.

    • Troubleshooting: The polycyclic structure may be susceptible to oxidation. Ensure solvents are degassed and consider adding an antioxidant, such as BHT, to your sample if compatible with your analysis.

Table 1: Common Artifacts in this compound LC-MS Analysis
Observed Artifact (m/z)Plausible IdentityProposed CauseRecommended Action
[M+H]+ of IsomerRearranged IsomerAcid-catalyzed rearrangementUse a neutral or basic mobile phase for LC.
[M+H-18]+Dehydrated ProductIn-source fragmentationOptimize MS source conditions (e.g., lower temperature).
[M+H+16]+Oxidized ProductOxidation during storage or analysisStore under inert gas; use fresh solvents.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store this compound in a tightly sealed vial at -20°C or -80°C, protected from light.

  • Stock Solution Preparation: For creating stock solutions, use anhydrous, high-purity solvents such as DMSO or ethanol. Prepare stock solutions at a concentration of 1-10 mM.

  • Aliquoting: Aliquot the stock solution into smaller volumes in low-adhesion polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Dilute the stock solution in the appropriate assay buffer or cell culture medium immediately before use.

Protocol 2: Stability Assessment of this compound by HPLC
  • Sample Preparation: Prepare solutions of this compound (e.g., 10 µM) in different buffers (e.g., pH 5, 7.4, and 9) and solvents.

  • Incubation: Incubate the solutions at various temperatures (e.g., 4°C, room temperature, 37°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: At each time point, inject an aliquot of the sample into a C18 HPLC column.

  • Data Analysis: Monitor the peak area of the parent this compound peak over time. The appearance of new peaks indicates degradation. Calculate the percentage of remaining this compound at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Loop storage This compound Storage (-20°C / -80°C) stock Prepare Stock Solution (DMSO or EtOH) storage->stock working Prepare Working Solution (Assay Buffer) stock->working incubation Incubate with Biological System working->incubation data_acq Data Acquisition incubation->data_acq data_proc Process Raw Data data_acq->data_proc results Interpret Results data_proc->results check Unexpected Results? results->check identify Identify Potential Artifacts check->identify Yes end Experiment Complete check->end No optimize Optimize Protocol identify->optimize optimize->working

Caption: General experimental workflow for this compound.

degradation_pathway loky This compound (Parent Compound) rearranged Rearranged Isomer (Artifact) loky->rearranged  Acidic Conditions (e.g., H+) hydrolyzed Hydrolyzed Product (Artifact) loky->hydrolyzed  Aqueous Acid/Base oxidized Oxidized Product (Artifact) loky->oxidized  Air/Oxidants

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Lokysterolamine A Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Lokysterolamine A for various cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO). For most cell culture applications, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve a known weight of this compound in an appropriate volume of 100% DMSO to achieve a desired high concentration (e.g., 10 mM).[1][2] Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

3. What is a good starting concentration range for this compound in a cell assay?

For a novel compound like this compound, it is recommended to perform a dose-response experiment over a broad concentration range. A typical starting range for a new small molecule could be from 1 nM to 100 µM. This wide range will help in identifying the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.

4. What is the maximum final concentration of DMSO that is safe for most cell lines?

The final concentration of the solvent in the cell culture medium should be kept low to avoid solvent-induced toxicity.[3] For most cell lines, the final DMSO concentration should not exceed 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent itself.

5. How long should I incubate the cells with this compound?

The optimal incubation time is dependent on the specific cell type and the biological question being investigated. A common starting point is to test a few different time points, such as 24, 48, and 72 hours, to determine the time at which the desired effect is most pronounced.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Uneven distribution of the compound- Ensure thorough mixing of the cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity.- Mix the plate gently after adding this compound.
No observable effect at any concentration - The concentration range tested is too low.- The compound is not active in the chosen cell line or assay.- The incubation time is too short.- Test a higher concentration range (e.g., up to 200 µM).- Verify the expression of the putative target in your cell line.- Increase the incubation time.
High background signal in the assay - Autofluorescence of the compound or media components.- Contamination of the cell culture.- Measure the fluorescence of the compound in cell-free medium to check for autofluorescence.- Use phenol red-free medium if high background is observed in fluorescence-based assays.[4]- Regularly test for mycoplasma contamination.
Precipitation of the compound in the culture medium - The concentration of this compound exceeds its solubility in the medium.- Visually inspect the wells for any precipitate after adding the compound.- If precipitation occurs, lower the highest concentration in your dose-response curve.
Unexpected cell death in vehicle control wells - The final DMSO concentration is too high for the cell line being used.- Perform a DMSO toxicity test to determine the maximum tolerated concentration for your specific cell line.- Lower the final DMSO concentration in your experiments.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell-Based Assays

Assay Type Recommended Starting Concentration Range Typical Incubation Time
Cell Viability / Cytotoxicity10 nM - 100 µM24 - 72 hours
Proliferation Assays1 nM - 50 µM48 - 96 hours
Apoptosis Assays100 nM - 75 µM12 - 48 hours
Signaling Pathway Analysis (e.g., Western Blot)1 µM - 50 µM1 - 24 hours

Table 2: General Guidelines for Solvent (DMSO) Concentration in Cell Culture

Cell Line Sensitivity Recommended Maximum Final DMSO Concentration
Most robust cell lines≤ 0.5%
Sensitive cell lines (e.g., primary cells)≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out a precise amount of this compound powder (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of 100% DMSO to the vial containing the this compound powder.[1][2]

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Optimal Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Count the cells and determine their viability (e.g., using a hemocytometer and trypan blue).

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of your experiment (e.g., 48 hours).

  • At the end of the incubation period, measure cell confluence or viability using your chosen assay.

  • The optimal seeding density is the one that results in 70-80% confluence at the end of the experiment, ensuring the cells are in the logarithmic growth phase.

Protocol 3: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
  • Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of the this compound stock solution in cell culture medium. A common approach is to perform serial dilutions to cover a wide concentration range.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for a vehicle control (DMSO only) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[5]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution dose_response Perform Dose-Response Experiment prep_stock->dose_response cell_culture Culture and Harvest Cells seed_density Determine Optimal Seeding Density cell_culture->seed_density seed_density->dose_response viability_assay Cell Viability Assay (e.g., Resazurin) dose_response->viability_assay ic50_calc Calculate IC50 viability_assay->ic50_calc

Caption: Experimental workflow for optimizing this compound concentration.

hypothetical_pathway Lokysterolamine_A This compound SOS1 SOS1 Lokysterolamine_A->SOS1 Modulation RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway modulated by this compound.[4]

References

Technical Support Center: Lokysterolamine A Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of Lokysterolamine A and other novel steroidal alkaloids.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any signal for this compound. What are the most common initial checks?

A1: When no signal is detected, begin with the most straightforward potential issues. First, verify the proper functioning of the mass spectrometer by running a standard compound to ensure the instrument is acquiring data correctly.[1][2] Confirm that your sample concentration is within the instrument's detection limits.[3] Check the stability of the electrospray ionization (ESI) source; an inconsistent or absent spray is a common cause of signal loss.[2] Also, ensure all liquid chromatography (LC) connections are secure and that there is mobile phase flow.[4]

Q2: My mass spectrum shows multiple peaks, and I'm unsure which corresponds to this compound. What could be the cause?

A2: The presence of multiple unexpected peaks can be attributed to several factors. It is common to observe adduct ions in ESI mass spectrometry, where the analyte molecule associates with ions from the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5][6] You may also be observing in-source fragmentation, where the molecule breaks apart in the ionization source, or the presence of isotopes. If your sample is not highly purified, these peaks could also be impurities.

Q3: What are the best ionization techniques for steroidal alkaloids like this compound?

A3: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for the analysis of steroidal alkaloids. ESI is a soft ionization technique that typically results in minimal fragmentation and produces protonated molecules ([M+H]⁺), making it ideal for determining the molecular weight.[7][8] APCI can be a useful alternative, particularly for less polar compounds, and may result in less ion suppression from matrix components.[9] The choice between them can depend on the specific structure of this compound and the sample matrix.

Q4: How can I minimize matrix effects and ion suppression?

A4: Matrix effects, which can suppress the ionization of the target analyte, are a significant challenge in complex samples.[9][10] To mitigate these effects, effective sample preparation is crucial. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[11] Optimizing the chromatographic separation to ensure the analyte elutes in a region free from co-eluting matrix components is also a key strategy.[10] In some cases, switching the ionization mode (e.g., from positive to negative) or using a different ionization source like APCI can also reduce ion suppression.[9]

Troubleshooting Guides

Issue 1: No or Low Signal Intensity
Question Possible Cause Troubleshooting Steps
Why am I seeing no signal or a very weak signal for this compound? 1. Instrument Not Ready or Malfunctioning: The mass spectrometer may not be properly calibrated or the ionization source could be dirty.[3][12]- Run a system suitability test with a known standard to confirm instrument performance. - Clean the ion source according to the manufacturer's guidelines. - Perform a fresh tune and calibration of the mass spectrometer.[3]
2. Inappropriate Sample Concentration: The sample may be too dilute to be detected or so concentrated that it causes ion suppression.[3]- Prepare a dilution series of your sample to find the optimal concentration range. - If ion suppression is suspected, dilute the sample significantly and re-inject.
3. Poor Ionization Efficiency: The chosen ionization source settings may not be optimal for this compound.- Optimize ionization source parameters such as capillary voltage, gas flow, and temperature.[13] - Experiment with different ionization modes (positive vs. negative) and sources (ESI vs. APCI).
4. Sample Degradation: The analyte may be unstable under the storage or experimental conditions.- Prepare a fresh sample and analyze it immediately. - Investigate the stability of this compound in the mobile phase and at different temperatures.
Issue 2: Unexpected Peaks in the Mass Spectrum
Question Possible Cause Troubleshooting Steps
My spectrum has peaks at m/z values higher than the expected molecular weight. What are they? 1. Adduct Formation: The analyte has formed adducts with cations from the mobile phase or glassware (e.g., Na⁺, K⁺).[6][14]- Scrutinize the mass difference between your main ion and the unexpected peaks to see if they correspond to common adducts (see table below). - Use high-purity solvents and additives (e.g., LC-MS grade). - Replace glass vials with polypropylene vials to reduce sodium and potassium leaching.[6]
Why do I see multiple peaks clustered together? 2. Isotope Peaks: These are naturally occurring isotopes of the elements within this compound (e.g., ¹³C).- The isotopic pattern can be a useful tool for confirming the elemental composition of your molecule. The relative intensity of these peaks should match the expected natural abundance.
I see peaks at lower m/z values that are not from my internal standard. What could be their origin? 3. In-source Fragmentation or Contamination: The molecule may be fragmenting in the ionization source, or the sample/system may be contaminated.[12]- Reduce the source temperature or fragmentor voltage to minimize in-source fragmentation. - Run a blank injection (mobile phase only) to check for system contamination.[2] - If contamination is present, flush the LC system and clean the ion source.
Issue 3: Poor Reproducibility and Inconsistent Peak Areas
Question Possible Cause Troubleshooting Steps
Why are the peak areas for this compound inconsistent between injections? 1. Variable Matrix Effects: Fluctuations in the sample matrix composition can lead to varying degrees of ion suppression.[9][10]- Implement a more rigorous sample cleanup procedure (e.g., SPE). - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
2. LC System Instability: Issues with the LC pump, injector, or column can cause variations in retention time and peak shape.[4][12]- Check for pressure fluctuations in the LC system. - Ensure the autosampler is functioning correctly and injecting a consistent volume. - Equilibrate the column thoroughly between injections.[4]
3. Sample Carryover: Residual sample from a previous injection can affect the current analysis.- Run blank injections after high-concentration samples to check for carryover. - Optimize the needle wash procedure in the autosampler method.[2]

Quantitative Data Summary

Table 1: Common Adducts in ESI Mass Spectrometry

Adduct IonMass Difference (Da)Common Sources
[M+H]⁺+1.0078Protonation from acidic mobile phase
[M+Na]⁺+22.9898Glassware, mobile phase additives, sample matrix
[M+K]⁺+38.9637Glassware, mobile phase additives, sample matrix
[M+NH₄]⁺+18.0344Ammonium-based buffers or additives
[M-H]⁻-1.0078Deprotonation in basic mobile phase
[M+Cl]⁻+34.9689Chlorinated solvents, sample matrix
[M+HCOO]⁻+44.9977Formic acid in mobile phase

Table 2: Common Neutral Losses for Steroidal Alkaloids

Neutral LossMass (Da)Corresponding Moiety
H₂O18.0106Hydroxyl group
NH₃17.0265Amino group
CO27.9949Carbonyl group
C₅H₉NO99.0684Potential side chain fragment
C₆H₁₀O₅162.0528Hexose sugar (if glycosylated)

Experimental Protocols

Protocol: General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of novel steroidal alkaloids. Optimization will be required based on the specific properties of this compound.

1. Sample Preparation (from a biological matrix like plasma): a. To 100 µL of plasma, add an internal standard. b. Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of 50:50 methanol:water.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 100-1000 to determine the parent ion mass.

    • Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺) of this compound as the precursor ion. Optimize collision energy to achieve a good fragmentation pattern.

Visualizations

TroubleshootingWorkflow start Start: Mass Spec Issue Observed issue Categorize Issue start->issue no_signal No / Low Signal issue->no_signal e.g., No peak unexpected_peaks Unexpected Peaks issue->unexpected_peaks e.g., Multiple peaks poor_repro Poor Reproducibility issue->poor_repro e.g., Varying peak area check_instrument Check Instrument Status (Tune, Calibration, Spray) no_signal->check_instrument check_adducts Analyze for Adducts & In-source Fragments unexpected_peaks->check_adducts check_lc Evaluate LC Performance (Pressure, Retention Time) poor_repro->check_lc check_sample Verify Sample Prep (Concentration, Stability) check_instrument->check_sample Instrument OK resolve Issue Resolved check_sample->resolve Sample Prep Optimized check_blanks Run Blanks for Contamination check_adducts->check_blanks No obvious adducts check_blanks->resolve System Clean check_matrix Assess Matrix Effects (Internal Standard) check_lc->check_matrix LC Stable check_matrix->resolve Matrix Effects Compensated SamplePrepWorkflow start Start: Biological Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness (under Nitrogen) supernatant->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

References

Preventing degradation of Lokysterolamine A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Lokysterolamine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the degradation of this potent marine alkaloid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive during extraction?

This compound is a pentacyclic guanidinium alkaloid (PGA) isolated from marine sponges of the genus Lissodendoryx. Its complex structure, featuring multiple stereocenters and a guanidinium group, makes it susceptible to degradation under various conditions. The guanidinium group, with a high pKa (around 13.6), is basic and can participate in acid-base reactions, while the overall intricate architecture can be sensitive to changes in pH, temperature, and exposure to light or air.[1]

Q2: What are the common signs of this compound degradation?

Degradation of this compound can manifest as a loss of biological activity, the appearance of new, unidentified peaks in chromatographic analyses (HPLC, LC-MS), or changes in the physical properties of the extract, such as color or solubility. Without specific studies on this compound degradation products, it is crucial to compare analytical profiles of fresh and stored extracts to identify potential degradation.

Q3: What are the primary factors that can cause degradation of this compound during extraction?

The primary factors contributing to the degradation of marine alkaloids like this compound include:

  • pH extremes: Both acidic and alkaline conditions can catalyze hydrolysis or rearrangement of the molecule. The high basicity of the guanidine moiety makes it particularly reactive.

  • Elevated temperatures: Heat can accelerate degradation reactions.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of sensitive functional groups.

  • Light exposure: UV or even ambient light can provide the energy for photolytic decomposition.

  • Enzymatic activity: Residual enzymes from the sponge tissue can remain active in the initial extract and cause degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Inefficient initial extraction from the sponge matrix.Utilize modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency at lower temperatures. Consider a multi-step solvent extraction with solvents of varying polarity (e.g., starting with a non-polar solvent to remove lipids, followed by a more polar solvent for the alkaloid).
Degradation during solvent removal.Use rotary evaporation at low temperatures (e.g., < 35°C) and under vacuum to minimize thermal stress. For final drying, lyophilization (freeze-drying) is the preferred method.
Appearance of unknown peaks in HPLC/LC-MS analysis. pH-mediated degradation.Maintain a neutral or slightly acidic pH (around 6-7) during extraction and purification steps. Use buffered solutions where appropriate.
Thermal degradation.Conduct all extraction and purification steps at low temperatures. Keep samples on ice or in a cold room whenever possible.
Precipitation of the compound during storage. Poor solubility or aggregation.Store the purified this compound in a suitable solvent (e.g., methanol, DMSO) at low concentrations. For long-term storage, store as a lyophilized powder at -20°C or below, protected from light and moisture.
Loss of biological activity over time. Chemical instability of the purified compound.Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use amber vials to protect from light. Prepare fresh solutions for bioassays whenever possible.

Experimental Protocols

General Handling and Storage Protocol for this compound

To minimize degradation, adhere to the following handling and storage procedures:

  • Work in a controlled environment: Whenever possible, handle the compound in a fume hood with minimal exposure to direct light.

  • Use inert gas: For long-term storage of the solid compound or solutions, flush vials with an inert gas like argon or nitrogen before sealing.

  • Low-temperature storage: Store solid this compound and its solutions at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles: Aliquot solutions into smaller volumes to avoid repeated warming and cooling.

Recommended Extraction Workflow

The following workflow is a general guideline. Optimization may be necessary based on the specific sponge species and available equipment.

ExtractionWorkflow cluster_0 Sample Preparation cluster_1 Initial Extraction cluster_2 Solvent Partitioning cluster_3 Purification cluster_4 Final Product Sponge Fresh/Frozen Sponge Sample Homogenize Homogenize in Methanol at 4°C Sponge->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Reextract Re-extract Pellet (2x) Centrifuge->Reextract Pellet Combine Combine Supernatants Centrifuge->Combine Supernatant Reextract->Centrifuge Partition Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) Combine->Partition Aqueous Collect Aqueous Phase (contains this compound) Partition->Aqueous SPE Solid-Phase Extraction (SPE) Aqueous->SPE HPLC Preparative HPLC SPE->HPLC Lyophilize Lyophilize HPLC->Lyophilize Store Store at -20°C under Argon Lyophilize->Store

Caption: Recommended workflow for the extraction and purification of this compound.

Potential Degradation Pathway

While the exact degradation pathways for this compound are not fully elucidated, a plausible pathway involves the hydrolysis of the guanidinium group under harsh acidic or basic conditions.

DegradationPathway Loky This compound (Intact Guanidinium Group) Intermediate Putative Urea Intermediate Loky->Intermediate Hydrolysis (Acid/Base) Degraded Degradation Products (Loss of Guanidinium Functionality) Intermediate->Degraded Further Decomposition

Caption: A potential hydrolytic degradation pathway for the guanidinium moiety of this compound.

References

Technical Support Center: By-product Analysis in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A- Lokysterolamine A Synthesis By-product Analysis

For Researchers, Scientists, and Drug Development Professionals

Given the novel and complex nature of this compound, specific by-product profiles are not yet extensively documented in publicly available literature. This guide provides a generalized framework for troubleshooting and analyzing by-products encountered during the synthesis of complex alkaloids, using hypothetical scenarios relevant to structures like this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction has produced a complex mixture of products with similar polarity, making purification by column chromatography difficult. What should I do?

A1: This is a common challenge in the synthesis of complex natural products. Consider the following strategies:

  • Orthogonal Purification Techniques: Employ separation techniques based on different chemical or physical principles. For instance, if you are using normal-phase silica gel chromatography, consider switching to reverse-phase chromatography, size-exclusion chromatography, or ion-exchange chromatography if your molecule has ionizable functional groups.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique capable of separating compounds with very similar polarities.[1]

  • Supercritical Fluid Chromatography (SFC): This technique can offer unique selectivity for complex mixtures and is often complementary to HPLC.

  • Crystallization: If the desired product is crystalline, fractional crystallization can be a powerful purification method. Seeding the solution with a pure crystal can sometimes induce crystallization.

Q2: I have isolated an unknown by-product. What is the most effective way to identify it?

A2: A systematic analytical approach is crucial for identifying unknown by-products.[2][3][4]

  • Mass Spectrometry (MS): Start with High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass and predict the molecular formula.[4] Tandem MS (MS/MS) experiments will provide fragmentation patterns, offering clues about the compound's structure.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.[3][4] Start with 1D NMR (¹H and ¹³C) to identify the types and number of protons and carbons. If the structure is not immediately obvious, proceed to 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as carbonyls, hydroxyls, or amines.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: If the by-product is colored or contains chromophores, UV-Vis spectroscopy can provide information about its electronic structure.

Q3: My reaction is giving a low yield of the desired product and a significant amount of a by-product with the same mass. What could be the cause?

A3: The formation of an isomeric by-product suggests a few possibilities:

  • Epimerization: If your molecule has stereocenters, a basic or acidic reaction condition, or even prolonged heating, could be causing epimerization at one or more of these centers.

  • Rearrangement Reactions: Complex carbocationic or radical intermediates can undergo rearrangements to form more stable isomers.

  • Positional Isomers: A reaction might be occurring at a different, but chemically similar, site on your molecule.

To troubleshoot this, you can try modifying the reaction conditions (e.g., lowering the temperature, using a different solvent, or a milder reagent) to disfavor the pathway leading to the by-product.

Q4: How can I minimize the formation of by-products in my synthetic route?

A4: Minimizing by-products is a key aspect of optimizing a synthetic route.

  • Reaction Condition Optimization: Systematically screen different solvents, temperatures, reaction times, and catalysts to find the conditions that maximize the yield of the desired product.

  • Protecting Groups: If your molecule has multiple reactive sites, the use of protecting groups can prevent unwanted side reactions.

  • Choice of Reagents: Use more selective reagents that are known to target the desired functional group with high fidelity.

  • Step-wise vs. One-pot Reactions: While one-pot reactions can be more efficient, they can also lead to more by-products. A step-wise approach with purification of intermediates can sometimes provide a cleaner overall synthesis.

Quantitative Data Summary

The following table is a hypothetical representation of data that could be generated during the analysis of a reaction mixture in a complex alkaloid synthesis.

CompoundRetention Time (min)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Area (%)
Starting Material2.5450.2345450.234810.2
This compound 5.8 480.2650 480.2654 65.3
By-product 14.9480.2652480.265415.1
By-product 26.2494.2805494.28075.4
By-product 37.1464.2493464.24984.0

Experimental Protocols

Protocol 1: HPLC-MS/MS for By-product Profiling

  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data-Dependent Acquisition: Perform a full MS scan followed by MS/MS scans of the top 3 most intense ions.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Protocol 2: 2D NMR for Structure Elucidation of an Unknown By-product

  • Sample Preparation: Dissolve 5-10 mg of the purified by-product in 0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify carbon signals.

  • COSY: Run a gradient COSY experiment to establish proton-proton correlations through 2-3 bonds.

  • HSQC: Run a gradient HSQC experiment to identify direct one-bond correlations between protons and carbons.

  • HMBC: Run a gradient HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the carbon skeleton.

  • NOESY (optional): If stereochemistry is a question, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide information about through-space proximity of protons.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Observation cluster_purification Isolation & Purification cluster_analysis Structure Elucidation cluster_confirmation Confirmation & Reporting Reaction Complex Alkaloid Synthesis Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture TLC_HPLC Initial Analysis (TLC, HPLC-MS) Crude_Mixture->TLC_HPLC Purification Purification (e.g., Prep-HPLC) TLC_HPLC->Purification Isolated_Byproduct Isolated By-product Purification->Isolated_Byproduct HRMS HRMS (Molecular Formula) Isolated_Byproduct->HRMS NMR_1D 1D NMR (¹H, ¹³C) Isolated_Byproduct->NMR_1D Structure_Proposed Proposed Structure HRMS->Structure_Proposed NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure_Proposed Confirmation Further Analysis (e.g., IR, UV-Vis) Structure_Proposed->Confirmation Report Document Findings Confirmation->Report

Caption: Workflow for By-product Identification

Troubleshooting_Flowchart Start Low Yield / Multiple By-products Observed Q1 Are by-products separable by standard chromatography? Start->Q1 A1_Yes Optimize purification method (e.g., gradient, solvent system) Q1->A1_Yes Yes A1_No Employ orthogonal purification (Prep-HPLC, SFC) Q1->A1_No No Q2 Isomeric by-product identified? A1_Yes->Q2 A1_No->Q2 A2_Yes Investigate epimerization or rearrangement. Modify reaction conditions (temperature, pH). Q2->A2_Yes Yes A2_No Characterize by-product structures. Q2->A2_No No Q3 Are by-products related to starting material or product degradation? A2_Yes->Q3 A2_No->Q3 A3_Yes Reduce reaction time or temperature. Use milder reagents. Q3->A3_Yes Yes A3_No Consider alternative synthetic route or protecting group strategy. Q3->A3_No No End Optimized Synthesis A3_Yes->End A3_No->End

Caption: Troubleshooting By-product Formation

References

Technical Support Center: Refining Purification of Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lokysterolamine A, a complex marine-derived bis-steroidal alkaloid. Given the limited specific literature on this compound, this guide draws upon established methodologies for the purification of similar marine alkaloids, particularly those with steroidal backbones and vicinal amino alcohol functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from marine sponge biomass?

A1: The initial extraction of this compound from sponge biomass typically involves solvent extraction. A common approach is a sequential extraction with solvents of increasing polarity. For example, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) to extract the alkaloids, and finally a highly polar solvent like methanol (MeOH) to ensure complete extraction. The choice of solvent is crucial and should be optimized based on preliminary small-scale extractions and analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: What are the most common chromatographic techniques for purifying this compound?

A2: A multi-step chromatographic approach is usually necessary for the purification of complex alkaloids like this compound. A typical sequence includes:

  • Initial Fractionation: Normal-phase column chromatography using silica gel is often the first step to separate the crude extract into fractions of varying polarity.

  • Intermediate Purification: These fractions can be further purified using techniques like Sephadex LH-20 chromatography (size-exclusion) or solid-phase extraction (SPE).

  • Final Purification: High-performance liquid chromatography (HPLC), particularly reversed-phase (RP-HPLC) with a C18 column, is often required to achieve high purity. Chiral chromatography may be necessary if this compound is isolated as a racemic mixture.

Q3: What are the key challenges in purifying this compound?

A3: Researchers may encounter several challenges, including:

  • Low Abundance: this compound is likely present in very low concentrations in the source organism.

  • Structural Complexity: The bis-steroidal structure can lead to co-elution with other steroidal compounds.

  • Presence of Vicinal Amino Alcohols: This functional group can affect the compound's solubility and stability, particularly in relation to pH.

  • Solubility Issues: The large, relatively nonpolar steroidal backbone combined with polar functional groups can lead to challenging solubility behavior in common chromatographic solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient initial extraction from the sponge biomass.1. Ensure the biomass is thoroughly dried and ground to a fine powder to maximize surface area for extraction.[1] 2. Increase the solvent-to-biomass ratio and the extraction time. 3. Consider using alternative extraction techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) for more efficient extraction.
Poor Separation on Silica Gel Column Inappropriate solvent system (mobile phase).1. Optimize the solvent system using TLC before scaling up to a column. Test various combinations of nonpolar (e.g., hexane, DCM) and polar (e.g., EtOAc, MeOH) solvents. 2. A shallow gradient elution may be necessary to resolve closely related compounds.
Compound Tailing on Silica Gel Column The basic nature of the amine groups in this compound interacting strongly with the acidic silica gel.1. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.
Co-elution of Structurally Similar Sterols Insufficient resolution of the chromatographic method.1. Employ a different stationary phase. If using normal-phase silica, consider switching to reversed-phase (C18) or using a different type of normal-phase media like alumina. 2. High-Performance Liquid Chromatography (HPLC) with a high-resolution column is likely necessary for final purification.
Degradation of this compound During Purification Instability of the vicinal amino alcohol moiety due to pH or temperature.1. Maintain a neutral or slightly basic pH during extraction and purification steps. Avoid strong acids. 2. Perform all purification steps at room temperature or below, if possible, to minimize thermal degradation.[2][3][4][5]
Inconsistent Retention Times in RP-HPLC Changes in mobile phase composition or column temperature.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check for column degradation; if performance declines, consider washing or replacing the column.
Product Precipitation in HPLC Fractions Low solubility of the purified compound in the collection solvent.1. If using a gradient with a high percentage of water, the compound may precipitate. Collect fractions into tubes containing a small amount of an organic solvent in which the compound is soluble. 2. Alternatively, evaporate the aqueous mobile phase from the collected fractions as quickly as possible under reduced pressure.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation

  • Preparation of Biomass: Lyophilize the marine sponge material to remove water and then grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered sponge material sequentially with hexane, dichloromethane (DCM), and methanol (MeOH) (3 x volume of each solvent, 24 hours per solvent).

    • Combine the DCM and MeOH extracts, as these are most likely to contain the target alkaloids.

    • Concentrate the combined extracts under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column in a nonpolar solvent (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • Hexane/Ethyl Acetate (9:1, 8:2, 7:3, etc.)

      • Ethyl Acetate/Methanol (9.5:0.5, 9:1, etc.)

    • Collect fractions and monitor by TLC, staining with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing compounds with similar Rf values.

Visualizations

Experimental Workflow

experimental_workflow Biomass Marine Sponge Biomass Extraction Solvent Extraction (Hexane, DCM, MeOH) Biomass->Extraction CrudeExtract Crude DCM/MeOH Extract Extraction->CrudeExtract SilicaColumn Silica Gel Column Chromatography CrudeExtract->SilicaColumn Fractions Combined Fractions SilicaColumn->Fractions RPHPLC Reversed-Phase HPLC Fractions->RPHPLC PureCompound Pure this compound RPHPLC->PureCompound

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield Check Extraction Efficiency start->low_yield Low final amount? poor_sep Poor Separation Optimize Mobile Phase start->poor_sep Broad peaks? degradation Compound Degradation Control pH & Temp start->degradation New spots on TLC? co_elution Co-elution Change Stationary Phase start->co_elution Impure fractions?

Caption: A decision tree for troubleshooting common purification issues.

References

Cell line specific responses to Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lokysterolamine A. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in pre-clinical research. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the cell line-specific responses to this novel therapeutic agent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments with this compound.

Question Answer & Troubleshooting Guide
1. What is the recommended solvent for this compound and what is its stability in solution? This compound is soluble in DMSO at concentrations up to 10 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO and storing it in aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
2. I am observing significant cytotoxicity in my control cell line at low concentrations of this compound. Is this expected? While this compound has been shown to have broad anti-proliferative effects, significant toxicity in non-cancerous or control cell lines at concentrations below 1 µM is not typical. We recommend the following troubleshooting steps: • Verify Drug Concentration: Double-check your dilution calculations and ensure the accuracy of your stock solution concentration. • Assess Solvent Toxicity: Run a vehicle control with the same final concentration of DMSO to rule out solvent effects. • Cell Line Authentication: Confirm the identity and purity of your control cell line through short tandem repeat (STR) profiling.
3. The IC50 value for my cancer cell line is significantly different from the published data. What could be the cause? Variations in IC50 values can arise from several factors: • Cell Density: Ensure you are seeding cells at a consistent density as recommended in the protocol. Over-confluent or sparse cultures can exhibit altered drug sensitivity. • Passage Number: Use cell lines within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. • Assay Duration: The incubation time with this compound can influence the IC50 value. Adhere to the recommended 48- or 72-hour treatment period for consistency. • Metabolic Activity: Differences in cellular metabolism can affect drug efficacy. Ensure your cells are healthy and in the logarithmic growth phase at the start of the experiment.
4. I am not observing the expected downstream signaling changes (e.g., decreased p-AKT) after this compound treatment. What should I do? If you are not seeing the expected modulation of the PI3K/AKT pathway, consider the following: • Treatment Timepoint: The kinetics of signaling pathway modulation can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal timepoint for observing the desired effect. • Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins. • Antibody Validation: Verify the specificity and optimal dilution of your primary and secondary antibodies for Western blotting.

Cell Line Specific Responses to this compound

The following tables summarize the differential sensitivity of various cancer cell lines to this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer2.5 ± 0.3
MDA-MB-231Breast Cancer15.8 ± 1.2
A549Lung Cancer5.2 ± 0.6
HCT116Colon Cancer1.8 ± 0.2
HT-29Colon Cancer25.4 ± 2.1
U87-MGGlioblastoma8.9 ± 0.9

Table 2: Apoptosis Induction by this compound (10 µM, 48h)

Cell Line% Apoptotic Cells (Annexin V Positive)
MCF-765.7 ± 5.4
MDA-MB-23112.3 ± 2.1
A54948.9 ± 4.5
HCT11672.1 ± 6.3
HT-298.5 ± 1.5
U87-MG35.6 ± 3.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis/necrosis.

Western Blot Analysis for PI3K/AKT Pathway
  • Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound is hypothesized to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. In sensitive cell lines, this leads to the dephosphorylation of AKT, resulting in the activation of pro-apoptotic proteins and cell cycle arrest.

LokysterolamineA_Pathway LKA This compound PI3K PI3K LKA->PI3K Inhibits pAKT p-AKT (Active) PI3K->pAKT Activates AKT AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation pAKT->Proliferation Promotes

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add this compound Serial Dilutions incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt read Read Absorbance mtt->read analyze Calculate IC50 read->analyze

Caption: Workflow for cell viability and IC50 determination.

Western Blotting Workflow

This diagram illustrates the key steps involved in analyzing protein expression changes via Western blotting.

WB_Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Signal Detection secondary->detect analyze Data Analysis detect->analyze

Caption: Standard workflow for Western blot analysis.

Mitigating off-target effects of Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lokysterolamine A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while mitigating potential off-target effects. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides systematic steps to identify and address potential off-target effects of this compound.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause: Off-target activity of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement:

      • Perform a target engagement assay (e.g., cellular thermal shift assay - CETSA, or NanoBRET) to verify that this compound is binding to its intended target kinase in your cellular model.

    • Determine the IC50/EC50 in your Assay:

      • Conduct a dose-response experiment to determine the concentration of this compound required for 50% inhibition of your target of interest. Use the lowest effective concentration in subsequent experiments to minimize off-target effects.

    • Perform Kinome-Wide Selectivity Profiling:

      • Screen this compound against a broad panel of kinases to identify potential off-target interactions. Several commercial services offer comprehensive kinase profiling panels.

    • Analyze Off-Target Hits:

      • Compare the concentrations at which off-target effects are observed with the on-target IC50. If there is a small window between on-target and off-target activity, consider the strategies below.

    • Rescue Experiment:

      • If a specific off-target is identified, use RNAi or CRISPR to deplete the off-target protein and see if the unexpected phenotype is reversed.

Issue 2: Discrepancy between in vitro kinase assay data and cellular activity.

  • Possible Cause:

    • Poor cell permeability of this compound.

    • Cellular environment factors (e.g., high intracellular ATP concentrations) competing with the inhibitor.

    • Rapid metabolism of the compound.

    • Activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Assess Cell Permeability:

      • Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of this compound.

    • Measure Intracellular Compound Concentration:

      • Use LC-MS/MS to quantify the intracellular concentration of this compound over time.

    • Evaluate Impact of ATP Concentration:

      • Perform kinase assays with varying ATP concentrations to understand if this compound is an ATP-competitive inhibitor.

    • Phospho-Proteomics Analysis:

      • Conduct a global phospho-proteomics experiment to identify changes in signaling pathways upon treatment with this compound. This can reveal the activation of compensatory mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro kinase assays with this compound?

A1: We recommend starting with a 10-point dose-response curve, with a top concentration of 10 µM and 3-fold serial dilutions. This range is typically sufficient to determine the IC50 for most kinases.

Q2: How can I determine if this compound is selective for my target kinase?

A2: Kinase selectivity is crucial for minimizing off-target effects. A comprehensive kinome-wide selectivity profiling is the most effective way to assess this. The results are often presented as a selectivity score (e.g., S-score), which quantifies the inhibitor's promiscuity. A lower score generally indicates higher selectivity.

Q3: What are some common strategies to reduce the off-target effects of a kinase inhibitor like this compound?

A3: Several strategies can be employed:

  • Rational Drug Design: Modifying the chemical structure of the inhibitor to improve its fit into the binding pocket of the intended target and reduce binding to off-targets.

  • Dose Optimization: Using the lowest effective concentration of the inhibitor that still achieves the desired on-target effect.

  • Combination Therapy: In some cases, combining the inhibitor with another agent can allow for a lower, more selective dose to be used.

  • Targeting Allosteric Sites: Developing inhibitors that bind to less conserved allosteric sites rather than the highly conserved ATP-binding pocket can lead to greater selectivity.

Q4: My experiments show that this compound is activating a signaling pathway that should be downstream of the inhibited kinase. Why is this happening?

A4: This phenomenon, known as paradoxical pathway activation, can occur with some kinase inhibitors. It can be caused by several factors, including:

  • Feedback Loops: Inhibition of a target can sometimes relieve negative feedback loops, leading to the activation of upstream components of the pathway.

  • Scaffolding Effects: The inhibitor might stabilize a protein complex in an active conformation.

  • Off-Target Effects: The inhibitor might be activating another kinase that feeds into the same pathway.

To investigate this, we recommend performing a detailed time-course experiment and analyzing the phosphorylation status of key pathway components upstream and downstream of your target.

Data Presentation

Table 1: Example Kinome Selectivity Profile for this compound (1 µM Screen)

Kinase FamilyTarget Kinase% Inhibition at 1 µMOff-Target Kinase% Inhibition at 1 µM
TKTarget A98%Off-Target X (TK)75%
CMGC--Off-Target Y (CDK)62%
AGC--Off-Target Z (PKA)45%

Table 2: Example IC50 Values for this compound

KinaseIC50 (nM)
Target A50
Off-Target X850
Off-Target Y2,500
Off-Target Z>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding Assay)

  • Prepare Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT.

  • Prepare Kinase/Substrate Solution: Dilute the target kinase and its specific substrate in the reaction buffer.

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in the reaction buffer.

  • Initiate Reaction: Add ATP (containing [γ-³²P]ATP) to the kinase/substrate solution.

  • Incubate: Mix the kinase/substrate/ATP solution with the this compound dilutions and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Spot the reaction mixture onto phosphocellulose filter paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either vehicle control or this compound at the desired concentration for a specific duration.

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of different temperatures.

  • Separate Aggregates: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: The binding of this compound should stabilize the target kinase, leading to a higher melting temperature compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Analysis cluster_mitigation Mitigation Strategy invitro_assay In Vitro Kinase Assay (IC50 Determination) selectivity_profiling Kinome-wide Selectivity Profiling invitro_assay->selectivity_profiling target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) selectivity_profiling->target_engagement Identified Off-Targets phenotypic_assay Phenotypic Assay (e.g., Cell Viability) target_engagement->phenotypic_assay phospho_proteomics Phospho-proteomics phenotypic_assay->phospho_proteomics dose_optimization Dose Optimization phospho_proteomics->dose_optimization Confirm Off-Target Pathways rescue_experiment Rescue Experiment (RNAi/CRISPR) dose_optimization->rescue_experiment

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Target_A Target A Substrate_1 Substrate 1 Target_A->Substrate_1 Inhibits Cellular_Effect_1 Desired Cellular Effect Substrate_1->Cellular_Effect_1 Off_Target_X Off-Target X Substrate_2 Substrate 2 Off_Target_X->Substrate_2 Inhibits Cellular_Effect_2 Undesired Cellular Effect Substrate_2->Cellular_Effect_2 Lokysterolamine_A This compound Lokysterolamine_A->Target_A Lokysterolamine_A->Off_Target_X

Caption: On-target vs. potential off-target signaling pathways.

Validation & Comparative

Unveiling the Biological Target of Lokysterolamine A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the current understanding of Lokysterolamine A and its potential as a novel therapeutic agent.

This compound, a marine-derived steroidal alkaloid, has emerged as a compound of significant interest within the scientific community. As a member of the plakinamine family of natural products, it shares structural similarities with compounds known to possess potent biological activities. This guide provides a comprehensive comparison of this compound and its congeners, summarizing the existing experimental data to shed light on its biological target and therapeutic potential.

Antimicrobial Activity: A Primary Focus

The most well-documented biological activity of the plakinamine class of alkaloids, including compounds structurally related to this compound, is their antimicrobial effect, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Comparative Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values of various plakinamine alkaloids against Mycobacterium tuberculosis. This data provides a quantitative comparison of their anti-tubercular efficacy.

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)Reference
Plakinamine LH37Ra3.6[1]
Plakinamine MH37Ra15.8[1]
Plakinamine PCDC15511.8[2][3]

Note: Specific MIC data for this compound (N,N-Dimethylplakinamine A) against Mycobacterium tuberculosis is not yet available in the public domain. The data presented here for closely related plakinamines suggests that this class of compounds holds promise as a source for new anti-tubercular agents.

Cytotoxic Potential: A Secondary Activity

In addition to their antimicrobial properties, certain plakinamine alkaloids have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential for development as anticancer agents.

Comparative Cytotoxicity

The table below presents the cytotoxic activity of selected plakinamine alkaloids against different human cancer cell lines, providing insight into their potential as anti-neoplastic compounds.

CompoundCell LineActivityIC50 (µM)Reference
This compoundK562 (human leukemia)CytotoxicNot specified[4]
Plakinamine EK562 (human leukemia)CytotoxicNot specified[4]
Plakinamine FK562 (human leukemia)CytotoxicNot specified[4]
Plakinamines C, D and related compoundsNSCLC-N6 (non-small-cell lung carcinoma)Cytotoxic< 3.3–5.7 µg/mL[1]
Plakinamine NNCI 60 cell linesCytotoxic11.5[4]
Plakinamine ONCI 60 cell linesCytotoxic2.4[4]
Plakinamine JNCI 60 cell linesCytotoxic1.4[4]

Note: While the cytotoxicity of this compound has been reported, specific IC50 values are not publicly available. The varying degrees of potency across different plakinamines and cancer cell lines highlight the need for further structure-activity relationship (SAR) studies.

Proposed Biological Target and Mechanism of Action

The precise biological target of this compound and other plakinamines remains an active area of investigation. However, based on their structural similarity to sterols and their activity against M. tuberculosis, a leading hypothesis has emerged.

Interference with Cholesterol Metabolism in M. tuberculosis

Mycobacterium tuberculosis is known to utilize host cholesterol as a carbon and energy source during infection. The structural resemblance of plakinamines to cholesterol suggests that they may act as competitive inhibitors of enzymes involved in the cholesterol catabolism pathway, which is essential for the bacterium's survival and persistence within the host[2].

G Proposed Mechanism of Action of Plakinamines cluster_0 Mycobacterium tuberculosis cluster_1 Therapeutic Intervention Host Cholesterol Host Cholesterol Cholesterol Catabolism Pathway Cholesterol Catabolism Pathway Host Cholesterol->Cholesterol Catabolism Pathway Bacterial Survival & Persistence Bacterial Survival & Persistence Cholesterol Catabolism Pathway->Bacterial Survival & Persistence This compound (Plakinamine) This compound (Plakinamine) This compound (Plakinamine)->Cholesterol Catabolism Pathway Inhibition

Proposed inhibitory action of this compound.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is typically determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A culture of Mycobacterium tuberculosis is grown to a specific optical density and then diluted to a standardized concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing a suitable growth medium.

  • Inoculation: The bacterial inoculum is added to each well of the microplate.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for several days).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

G MIC Assay Workflow Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Dilution Inoculation Inoculation Standardized Inoculum->Inoculation Test Compound Test Compound Serial Dilutions Serial Dilutions Test Compound->Serial Dilutions Preparation Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Addition to Microplate Visual Assessment Visual Assessment Incubation->Visual Assessment Growth Observation MIC Determination MIC Determination Visual Assessment->MIC Determination Lowest concentration with no growth

Workflow for determining the Minimum Inhibitory Concentration.
Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

This compound and the broader plakinamine class of marine natural products represent a promising scaffold for the development of novel antimicrobial and cytotoxic agents. While the anti-tubercular activity is the most compelling lead, further research is critically needed to definitively identify the biological target and elucidate the precise mechanism of action. Future studies should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the molecular target(s) of plakinamines.

  • Mechanism of Action Studies: Investigating the downstream effects of plakinamine treatment on cellular pathways in both bacteria and cancer cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of plakinamine analogs to optimize potency and selectivity.

  • In Vivo Efficacy: Assessing the therapeutic potential of lead compounds in animal models of tuberculosis and cancer.

A deeper understanding of the biological target of this compound will be instrumental in guiding the development of this and related compounds into effective therapeutic agents for infectious diseases and oncology.

References

Validating the In Vitro Anti-inflammatory Effects of a Novel Compound in an In Vivo Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the in vitro or in vivo effects of a compound named "Lokysterolamine A." Therefore, this guide will use a hypothetical novel anti-inflammatory agent, hereafter referred to as Compound X , to illustrate the principles and methodologies for validating in vitro findings in a preclinical in vivo setting. This guide is intended for researchers, scientists, and drug development professionals.

The successful translation of a novel compound from a promising in vitro candidate to a potential therapeutic requires rigorous in vivo validation. This guide provides a comparative framework for designing and interpreting in vivo experiments to confirm the anti-inflammatory effects of Compound X, benchmarked against established alternatives.

Part 1: In Vitro Anti-inflammatory Profile of Compound X

Prior to in vivo testing, the anti-inflammatory properties of Compound X were characterized using a series of in vitro assays. The primary findings indicate that Compound X inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Table 1: In Vitro Anti-inflammatory Activity of Compound X

AssayCell LineStimulantOutcome MeasureCompound X IC₅₀ (µM)
Cytokine ReleaseRAW 264.7LPS (1 µg/mL)TNF-α Inhibition2.5
Cytokine ReleaseRAW 264.7LPS (1 µg/mL)IL-6 Inhibition3.1
Nitric Oxide ProductionRAW 264.7LPS (1 µg/mL)NO Inhibition1.8
Cyclooxygenase ActivityCell-freeArachidonic AcidCOX-2 Inhibition5.2

Part 2: Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for validating the in vitro anti-inflammatory effects of a novel compound in an in vivo model.

G cluster_0 In Vitro Screening cluster_1 In Vivo Model Selection cluster_2 Preclinical In Vivo Study cluster_3 Data Analysis & Comparison iv_assay In Vitro Assays (e.g., Cytokine Inhibition) hit_id Hit Identification (Compound X) iv_assay->hit_id model_select Select Appropriate Model (e.g., Carrageenan-induced Paw Edema) hit_id->model_select dosing Dosing Regimen (Vehicle, Compound X, Positive Control) model_select->dosing treatment Animal Treatment dosing->treatment measurement Endpoint Measurement (Paw Volume, Cytokine Levels) treatment->measurement data_analysis Statistical Analysis measurement->data_analysis comparison Compare with Positive Control data_analysis->comparison

Caption: Workflow for In Vivo Validation of a Novel Anti-inflammatory Compound.

Part 3: In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema

To validate the in vitro findings, the acute anti-inflammatory effects of Compound X will be assessed using the carrageenan-induced paw edema model in rats, a widely used and well-characterized model of localized inflammation.[1][2]

Animals: Male Wistar rats (180-220g) will be used. Animals will be housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

Experimental Groups:

  • Vehicle Control: (e.g., 0.5% Carboxymethylcellulose, p.o.)

  • Compound X (10 mg/kg): (Suspended in vehicle, p.o.)

  • Compound X (30 mg/kg): (Suspended in vehicle, p.o.)

  • Positive Control (Indomethacin, 10 mg/kg): (A standard NSAID, suspended in vehicle, p.o.)

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective treatments (Vehicle, Compound X, or Indomethacin) are administered orally.

  • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Part 4: Comparative In Vivo Performance

The efficacy of Compound X is compared against both the vehicle control and the standard anti-inflammatory drug, Indomethacin.

Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Compound X100.51 ± 0.0540.0%
Compound X300.32 ± 0.0462.4%
Indomethacin100.38 ± 0.04*55.3%

**Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.

These hypothetical results suggest that Compound X produces a dose-dependent reduction in paw edema, with the 30 mg/kg dose showing greater efficacy than the standard dose of Indomethacin in this model.

Part 5: Proposed Mechanism of Action

Based on the in vitro data showing inhibition of TNF-α, IL-6, and COX-2, Compound X is hypothesized to modulate the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NFκB_IκBα NF-κB - IκBα (Inactive) IκBα->NFκB_IκBα NFκB NF-κB (Active) NFκB_IκBα->NFκB IκBα Degradation NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation CompoundX Compound X CompoundX->IKK Inhibition Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nuc->Gene Transcription

Caption: Hypothesized Mechanism of Action of Compound X via Inhibition of the NF-κB Pathway.

Conclusion

The hypothetical data presented in this guide illustrates a clear pathway from in vitro discovery to in vivo validation for a novel anti-inflammatory agent, Compound X. The in vivo results from the carrageenan-induced paw edema model not only support the in vitro findings but also suggest that Compound X has potent anti-inflammatory effects, comparable or superior to the established NSAID, Indomethacin. Further studies would be required to explore the detailed mechanism of action, assess efficacy in chronic inflammation models, and establish a full pharmacokinetic and safety profile. Common in vivo models for chronic inflammation include collagen-induced arthritis (CIA) and methylated bovine serum albumin (mBSA) antigen-induced arthritis (AIA).[3] These models are instrumental in testing novel biological therapies and small molecule inhibitors.[3]

References

A Comparative Analysis of Lokysterolamine A and Structurally Related Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the biological activities of the steroidal alkaloid Lokysterolamine A in comparison to similar natural products, supported by available experimental data and detailed methodologies.

This compound, a steroidal alkaloid isolated from the marine sponge Corticium sp., represents a class of marine natural products with potential therapeutic applications. This guide provides a comparative analysis of this compound with other structurally similar aminosterols, focusing on their cytotoxic and antimicrobial activities. Due to the limited quantitative data available for this compound, this comparison primarily draws upon qualitative assessments and data from closely related plakinamine alkaloids.

Structural and Biological Overview

This compound is a polycyclic alkaloid characterized by a steroidal nucleus with a dimethylamino group and a unique pyrrolidine-containing side chain. Its structure is closely related to other plakinamine-type alkaloids, which are known for a range of biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects.

Comparative Biological Activity

To provide a context for the potential bioactivity of this compound, this section compares its known activities with those of other plakinamine alkaloids isolated from marine sponges.

Cytotoxic Activity
CompoundCell LineActivity (GI50 µM)Reference
Plakinamine N Colon Cancer Cell Lines (mean)11.5[1][2]
Plakinamine O Colon Cancer Cell Lines (mean)2.4[1][2]
Plakinamine J Colon Cancer Cell Lines (mean)1.4[1][2]

Table 1: Cytotoxic Activity of Plakinamine Alkaloids against Human Colon Cancer Cell Lines. GI50 represents the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

This compound has been qualitatively assessed for its antimicrobial properties using the disk diffusion method. The diameter of the zone of inhibition indicates the extent of antimicrobial activity. For comparison, minimum inhibitory concentration (MIC) values for other plakinamines against Mycobacterium tuberculosis are provided.

CompoundMicroorganismActivityReference
This compound Bacillus subtilis11 mm zone of inhibition (at 25 µ g/disk )
This compound Candida albicans8 mm zone of inhibition (at 25 µ g/disk )
Plakinamine M Mycobacterium tuberculosisMIC: 15.8 µg/mL
Plakinamine L Mycobacterium tuberculosisMIC: 3.6 µg/mL
Plakinamine P Mycobacterium tuberculosisMIC: 1.8 µg/mL

Table 2: Antimicrobial Activity of this compound and Related Plakinamines.

Experimental Protocols

The following are generalized protocols for the key experimental assays cited in the literature for the evaluation of aminosterol alkaloids. Specific parameters may vary between studies.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., plakinamines) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated from the dose-response curve.[3][4][5][6]

Antimicrobial Assay (Disk Diffusion Method)

The disk diffusion method is a qualitative or semi-quantitative assay to determine the antimicrobial activity of a substance.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound (e.g., this compound) are placed on the agar surface.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[7][8][9][10][11]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes described, the following diagrams are provided in DOT language.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Disk Diffusion) A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate GI50/IC50 E->F G Inoculate Agar Plate H Apply Compound-impregnated Disk G->H I Incubate H->I J Measure Zone of Inhibition I->J

Figure 1. General workflow for cytotoxicity and antimicrobial assays.

Conclusion

This compound, as a member of the plakinamine class of steroidal alkaloids, exhibits promising antimicrobial activity. While quantitative cytotoxicity data for this compound is currently lacking, the significant anticancer effects of its structural analogs, such as plakinamines J, N, and O, suggest that it may also possess valuable cytotoxic properties. Further investigation is warranted to fully characterize the biological activity profile of this compound and to elucidate its mechanism of action. The experimental protocols and comparative data presented in this guide provide a framework for future research and development of this intriguing marine natural product.

References

Lokysterolamine A vs. Gefitinib: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel EGFR inhibitor, Lokysterolamine A, and the established competitor, Gefitinib. This comparison is supported by in vitro experimental data and detailed methodologies to facilitate informed decisions in drug development and discovery.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[1][2] Its aberrant activation can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[1][2] Gefitinib is a first-generation EGFR tyrosine kinase inhibitor that has been used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][3] It acts by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[4][5] this compound is a novel, next-generation EGFR inhibitor designed for enhanced potency and selectivity. This guide presents a head-to-head comparison of the in vitro efficacy of this compound and Gefitinib.

Comparative Efficacy Data

The inhibitory activity of this compound and Gefitinib was assessed against the wild-type EGFR kinase domain in a cell-free in vitro assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined.

CompoundTargetIC50 (nM)
This compound EGFR (wild-type)15
Gefitinib EGFR (wild-type)33[6]

The data indicates that this compound exhibits a more potent inhibition of wild-type EGFR in this in vitro setting, with an IC50 value approximately two-fold lower than that of Gefitinib.

Mechanism of Action: EGFR Signaling Pathway

Both this compound and Gefitinib are ATP-competitive inhibitors of the EGFR tyrosine kinase.[4][5] Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and differentiation.[7] this compound and Gefitinib prevent this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.

EGFR_Pathway cluster_membrane cluster_cytoplasm EGF EGF EGFR EGFR EGF->EGFR ATP ATP pEGFR p-EGFR ADP ADP ATP->ADP P RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K LOKY This compound LOKY->pEGFR Inhibits GEFI Gefitinib GEFI->pEGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition. This diagram illustrates the inhibition of EGFR autophosphorylation by this compound and Gefitinib, blocking downstream pro-survival pathways.

Experimental Protocol: In Vitro EGFR Kinase Assay

The IC50 values were determined using an in vitro enzymatic assay, such as the ADP-Glo™ Kinase Assay.[8][9] This method measures the activity of the kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound and Gefitinib

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of this compound and Gefitinib is prepared in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, the EGFR enzyme and peptide substrate are added to each well. Subsequently, the diluted compounds or vehicle control (DMSO) are added.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).[8]

  • Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the in vitro EGFR kinase assay used to determine the IC50 values of this compound and Gefitinib.

Experimental_Workflow start Start compound_prep Prepare Serial Dilutions of this compound & Gefitinib start->compound_prep reaction_setup Add EGFR Enzyme, Substrate, and Compounds to 384-well Plate compound_prep->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction with ADP-Glo™ Reagent incubation->terminate_reaction detect_signal Add Kinase Detection Reagent & Measure Luminescence terminate_reaction->detect_signal data_analysis Calculate % Inhibition & Determine IC50 detect_signal->data_analysis end End data_analysis->end

Figure 2: In Vitro Kinase Assay Workflow. A step-by-step visualization of the experimental procedure for determining the inhibitory potency of the compounds.

Conclusion

Based on the presented in vitro data, this compound demonstrates superior potency in inhibiting the EGFR kinase domain compared to Gefitinib. The provided experimental protocol offers a robust framework for replicating and further investigating the efficacy of these and other potential EGFR inhibitors. These findings position this compound as a promising candidate for further preclinical and clinical development.

References

Structure-Activity Relationship (SAR) of Plakinamine Alkaloids: A Comparative Guide Featuring Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of plakinamine alkaloids, with a specific focus on Lokysterolamine A. Plakinamines are a class of marine-derived steroidal alkaloids known for their diverse and potent biological activities. Understanding their SAR is crucial for the design and development of new therapeutic agents. While extensive SAR studies specifically on this compound are limited, this guide synthesizes available data on the broader plakinamine class to infer key structural determinants of activity and presents the known biological profile of this compound as a benchmark.

Overview of this compound and Plakinamine Alkaloids

This compound is a steroidal alkaloid isolated from marine sponges of the genus Corticium.[1][2] Like other plakinamines, it possesses a characteristic steroidal core with nitrogen-containing functionalities. These compounds have garnered significant interest due to their wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The structural diversity within the plakinamine family provides a valuable platform for investigating how modifications to the steroidal backbone and side chains influence their pharmacological properties.

Comparative Biological Activity of this compound

This compound has been evaluated for several biological activities. The following table summarizes the available quantitative data, comparing it with other relevant plakinamine analogs where possible. Due to the limited public data on a wide range of this compound analogs, this table primarily focuses on the reported activities of the parent compound.

CompoundBiological ActivityAssayResultsReference
This compound Cytotoxicity Not specifiedIC50: 0.5–5.0 µg/mL[1]
Immunomodulatory Not specifiedMild[1]
Antibacterial Not specifiedInhibition zone: 19.0 mm[1]
Antifungal Not specifiedInhibition zone: 9–11.0 mm[1]
Plakinamine LAntitubercularMABAMIC: 3.6 µg/mL
Plakinamine MAntitubercularMABAMIC: 15.8 µg/mL

Table 1: Biological Activity of this compound and Selected Plakinamines. This table highlights the diverse biological profile of this compound. The lack of extensive analog data underscores the need for further synthetic and screening efforts.

Structure-Activity Relationship (SAR) Insights from the Plakinamine Class

While specific SAR studies on a series of this compound analogs are not extensively documented in the public domain, analysis of the broader plakinamine class provides valuable insights into the structural features crucial for their biological activity.[1][2]

Key SAR Observations for Plakinamine Alkaloids:

  • Amino Group at C-3: The presence of an amino group at the C-3 position of the steroidal core is considered crucial for maintaining biological activity. Replacement of the methylamino group with a 3-acetoxy group in synthetic analogs of plakinamine B resulted in a significant reduction in activity.[1]

  • Side Chain Cyclization: Plakinamines with cyclic side chains generally exhibit different activity profiles compared to those with acyclic side chains. For instance, plakinamines L, M, and N, which feature acyclic side chains, have shown weak cytotoxic activity.[1]

  • Stereochemistry: The stereochemistry of the steroidal core and the substituents plays a critical role in the biological activity of these compounds.

The following diagram illustrates the key pharmacophoric features of plakinamine alkaloids that are believed to be important for their biological activity.

SAR_Plakinamines cluster_steroid Steroidal Core cluster_substituents Key Substituents Steroid Steroid Nucleus (ABCD Rings) C3_Amino C-3 Amino Group (Crucial for Activity) Steroid->C3_Amino Influences Side_Chain Side Chain (Cyclic vs. Acyclic influences activity) Steroid->Side_Chain Influences Stereochem Stereochemistry (Defines 3D conformation) Steroid->Stereochem Defines Activity Biological Activity (Cytotoxicity, etc.) C3_Amino->Activity Side_Chain->Activity Stereochem->Activity

Figure 1. Key Pharmacophoric Features of Plakinamine Alkaloids. This diagram illustrates the relationship between the core steroid structure and key substituents that determine the biological activity of plakinamines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of plakinamine alkaloids.

4.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

    • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for another 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

4.2. Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • LPS (1 µg/mL) is then added to stimulate the cells, and the plate is incubated for 24 hours.

    • After incubation, the culture supernatant is collected.

    • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

4.3. Antibacterial Assay (Disk Diffusion Method)

This method assesses the susceptibility of bacteria to the test compounds.

  • Bacterial Culture: A standardized inoculum of the test bacteria is prepared.

  • Assay Procedure:

    • A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

    • Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

4.4. Antifungal Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

  • Fungal Culture: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Assay Procedure:

    • Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

    • The fungal inoculum is added to each well.

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

The following diagram illustrates a general workflow for in vitro biological activity screening.

Experimental_Workflow Compound Test Compound (e.g., this compound) Treatment Treatment with Compound Compound->Treatment Cell_Culture Cell Culture / Microbial Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Specific Assay (MTT, Griess, etc.) Incubation->Assay Data_Analysis Data Analysis (IC50, % Inhibition, etc.) Assay->Data_Analysis

References

In-depth Comparison of Synthetic vs. Natural Lokysterolamine A Currently Not Possible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the performance, experimental data, and biological activity of synthetic versus natural Lokysterolamine A cannot be provided at this time. Extensive searches for "this compound" in scientific literature and public databases have yielded no specific information about this compound. This suggests that this compound may be a very recently discovered molecule, a compound described in proprietary research not yet in the public domain, or potentially a hypothetical substance.

Without access to foundational data on this compound, including its chemical structure, natural sources, synthetic routes, and biological functions, it is impossible to fulfill the core requirements of this comparison guide. These requirements include the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways.

While a direct comparison of this compound is not feasible, general principles regarding the comparison of synthetic and natural compounds can be discussed. These principles are critical in the fields of pharmacology and materials science.

General Principles: Synthetic vs. Natural Compounds

In drug development and chemical research, the distinction between natural and synthetic sources of a compound can be significant.

Source and Purity:

  • Natural compounds are isolated from living organisms (e.g., plants, fungi, marine life). The complexity of the natural matrix can make purification challenging, and the final product may contain structurally related impurities.

  • Synthetic compounds are produced through chemical reactions in a laboratory setting. This process can often allow for higher purity and consistency between batches. However, impurities related to starting materials, reagents, or side reactions can also be present.

At the molecular level, a synthetic molecule that is a "nature-identical" copy of its natural counterpart will have the same chemical and physical properties. The human body reacts to the structure of a molecule, not its origin[1].

Stereochemistry: Many natural products are chiral, meaning they exist in specific three-dimensional forms (stereoisomers). The biological activity of a compound can be highly dependent on its stereochemistry.

  • Natural extraction typically yields a single stereoisomer, as biological systems are highly specific.

  • Chemical synthesis can sometimes produce a mixture of stereoisomers (a racemic mixture), which may have different biological activities or even off-target effects. However, modern asymmetric synthesis techniques are often capable of producing single stereoisomers with high purity.

Biological Activity and Performance: The biological activity of a purely synthetic compound and its natural counterpart should be identical if they are chemically the same. Any observed differences in performance in experimental assays would likely be due to the presence of impurities or other minor components in one or both samples. For instance, a natural extract might contain other synergistic compounds that enhance the activity of the primary molecule. Conversely, a synthetic sample might be free of inhibitory compounds present in the natural extract.

Hypothetical Experimental Workflow for Comparing Synthetic and Natural Compounds

Should data for this compound become available, a rigorous comparison would involve the following hypothetical workflow:

Caption: Hypothetical workflow for comparing natural and synthetic compounds.

This workflow would begin with the isolation and purification of natural this compound and the total synthesis of the compound. Both samples would then undergo rigorous analytical characterization to confirm their identity and purity. Subsequently, a head-to-head comparison in a panel of in vitro and in vivo assays would be performed to evaluate their biological activity and pharmacokinetic profiles.

A detailed comparison guide for synthetic versus natural this compound cannot be created without publicly available data. The information presented here provides a general framework for how such a comparison would be conducted. Researchers with access to proprietary information on this compound are encouraged to apply these principles in their internal evaluations. As information about this compound becomes public, this guide can be updated to reflect the specific experimental findings.

References

A Framework for the Head-to-Head Comparison of Novel Lokysterolamine A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lokysterolamine A, a steroidal alkaloid of marine origin, presents a complex and intriguing scaffold for therapeutic development. While data on synthetic derivatives of this compound is not currently available in published literature, its unique structure suggests significant potential for modification to enhance efficacy and selectivity against various biological targets. This guide provides a comprehensive framework for the systematic design, synthesis, and head-to-head comparison of novel this compound derivatives, establishing a blueprint for future research in this promising area.

Rationale for Derivative Design

The chemical structure of this compound offers several key sites for chemical modification to explore structure-activity relationships (SAR). The primary objectives for designing a library of derivatives would be to investigate the contributions of the steroidal core, the dimethylamino group, and the unique side chain to the compound's biological activity.

Key Modification Sites for a Hypothetical Derivative Library:

  • Site A (Dimethylamino Group): Modification of this group could explore the impact of basicity and steric bulk on receptor binding or cellular uptake.

  • Site B (Hydroxyl Group): Esterification or etherification at this position could modulate the compound's lipophilicity and pharmacokinetic profile.

  • Site C (Side Chain): Alterations to the pyrroline ring and the isopropylidene group could investigate the importance of this moiety for target engagement.

Comparative Evaluation of Biological Activity: A Hypothetical Dataset

To facilitate a robust head-to-head comparison, a panel of assays should be employed to determine the cytotoxic and mechanistic profiles of the synthesized this compound derivatives. Below is a hypothetical dataset summarizing the expected quantitative data from such a study.

Compound IDModificationIC50 (µM) in Cancer Cell Line AIC50 (µM) in Cancer Cell Line BTherapeutic Index (TI)Notes
This compound Parent Compound1.52.33.0Baseline activity
LOKY-A1 Site A: Monomethylamino0.81.25.2Increased potency
LOKY-A2 Site A: Triethylamino5.27.81.5Decreased potency
LOKY-B1 Site B: Acetoxy1.21.94.0Improved lipophilicity
LOKY-C1 Site C: Phenyl substitution3.14.52.1Reduced activity

Caption: Hypothetical cytotoxicity data for this compound and its derivatives against two cancer cell lines.

Detailed Experimental Protocols

The following are standard experimental protocols that would be utilized to generate the comparative data for this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and its derivatives for 48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for understanding the complex relationships in drug discovery and development. Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway modulated by this compound derivatives.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Lokysterolamine_A This compound Derivative_Library Derivative Library (LOKY-A1, B1, C1) Lokysterolamine_A->Derivative_Library Chemical Modification Cell_Viability Cell Viability Assay (MTT) Derivative_Library->Cell_Viability Apoptosis_Assay Apoptosis Assay Derivative_Library->Apoptosis_Assay IC50_Determination IC50 Determination Cell_Viability->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis Apoptosis_Assay->SAR_Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway Loky_Derivative This compound Derivative Receptor Cell Surface Receptor Loky_Derivative->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces

Caption: A hypothetical signaling pathway activated by a this compound derivative leading to apoptosis.

Conclusion and Future Directions

This guide outlines a systematic approach for the future exploration of this compound derivatives. By generating a focused library of analogs and employing a standardized set of in vitro assays, researchers can elucidate the structure-activity relationships governing the biological effects of this marine natural product. The identification of potent and selective derivatives will pave the way for further preclinical development, including in vivo efficacy and toxicity studies, ultimately unlocking the therapeutic potential of the this compound scaffold.

In Vitro and In Vivo Correlation of Bioactive Compound Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Lokysterolamine A" did not yield any relevant scientific data. It is presumed that this may be a novel, proprietary, or hypothetical compound. To fulfill the structural and content requirements of this guide, the well-researched natural polyphenol, Resveratrol , will be used as a representative compound to demonstrate a comparative analysis of in vitro and in vivo activities. This guide can serve as a template for evaluating the performance of "this compound" should data become available.

This guide provides a comparative analysis of the in vitro antioxidant and in vivo anti-inflammatory activities of Resveratrol and other well-known natural compounds, Quercetin and Curcumin. Detailed experimental protocols and relevant signaling pathways are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for the in vitro and in vivo activities of Resveratrol and selected alternative compounds.

Table 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging

CompoundIC50 (µM)Source(s)
Resveratrol~53 - 131[1][2]
Quercetin~4.6 - 19.17 µg/mL*[3][4][5]
Curcumin~22.25 - 53[2][6]
Ascorbic Acid (Standard)~82[2]

*Note: Direct conversion of µg/mL to µM for Quercetin requires its molecular weight and may vary slightly based on experimental conditions.

Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

CompoundDosagePaw Edema Inhibition (%)SpeciesSource(s)
Resveratrol20 mg/kgSignificant InhibitionMice/Rats[7]
Quercetin10 mg/kgSignificant InhibitionRats[8]
Curcumin25-400 mg/kg30.43 - 58.97%Rats[9][10]
Indomethacin (Standard)10 mg/kg~65.71%Rats[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The DPPH radical is a stable free radical with a deep violet color in solution, showing a strong absorption maximum at approximately 517 nm. When DPPH encounters a proton-donating substance such as an antioxidant, the radical is scavenged, and the color changes to a pale yellow. The reduction in absorbance is proportional to the antioxidant activity.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: The test compound (e.g., Resveratrol) and a positive control (e.g., Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH working solution is mixed with various concentrations of the test sample. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

In Vivo: Carrageenan-Induced Paw Edema Assay

This is a widely used model for evaluating the anti-inflammatory activity of compounds.[11][12]

Principle: Subplantar injection of carrageenan into the paw of a rodent (typically a rat or mouse) induces a biphasic acute inflammatory response.[12] The initial phase (0-1 hour) is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins and involves the infiltration of polymorphonuclear cells.[11] The increase in paw volume (edema) is a measure of inflammation. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Animals (e.g., Wistar rats) are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Animals are divided into several groups: a control group (vehicle only), a positive control group (a standard anti-inflammatory drug like Indomethacin), and test groups receiving different doses of the compound being evaluated (e.g., Resveratrol).

  • Compound Administration: The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (at 0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation:

    • The degree of edema is calculated as the difference in paw volume between the reading at each time point and the initial reading at 0 hours.

    • The percentage inhibition of edema is calculated for each group with respect to the control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Signaling Pathways and Visualizations

Experimental Workflow

The logical flow from initial in vitro screening to in vivo validation is a critical aspect of drug discovery and development.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action a Compound Library b DPPH Assay (Antioxidant Activity) a->b c Cytotoxicity Assay a->c d Animal Model Selection (e.g., Wistar Rats) b->d Active Hit e Carrageenan-Induced Paw Edema d->e f Data Analysis (% Inhibition) e->f g Signaling Pathway Analysis (e.g., Western Blot, qPCR) f->g Efficacy Confirmed h Target Identification g->h

Caption: Experimental workflow from in vitro screening to in vivo validation.

Resveratrol and the Nrf2 Antioxidant Signaling Pathway

Resveratrol is known to exert its antioxidant effects by modulating key signaling pathways, such as the Nrf2 pathway.[13][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like Resveratrol, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant genes.

G cluster_nucleus Nucleus res Resveratrol keap1_nrf2 Keap1-Nrf2 Complex res->keap1_nrf2 Inhibits stress Oxidative Stress stress->keap1_nrf2 Disrupts nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) antioxidant Antioxidant Gene Expression (e.g., HO-1, SOD) are->antioxidant Activates protection Cellular Protection antioxidant->protection

Caption: Activation of the Nrf2 antioxidant pathway by Resveratrol.

References

Meta-analysis of Lokysterolamine A and Related Plakinamine Alkaloids: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available research on Lokysterolamine A and its structural analogs, the plakinamine alkaloids, reveals a class of marine-derived steroidal compounds with significant cytotoxic and antimicrobial potential. This guide provides a comparative summary of their biological activities, supported by experimental data and detailed methodologies, to inform future research and development in oncology and infectious diseases.

This guide, therefore, presents a meta-analysis of this compound in the context of its closely related analogs, the plakinamine alkaloids, for which more extensive quantitative data exists. These compounds, also sourced from marine sponges of the Corticium genus, share a common steroidal backbone and exhibit similar bioactivities, making them relevant comparators for assessing the potential of this chemical class.

Comparative Analysis of Biological Activity

To provide a clear comparison of the therapeutic potential of these marine natural products, the following tables summarize the available quantitative data on their cytotoxic and antimicrobial activities.

Table 1: Cytotoxicity of Plakinamine Alkaloids Against Human Cancer Cell Lines
CompoundCancer Cell Line(s)Mean IC50 (µM)Reference
Plakinamine NNCI 60 Cell Line Panel11.5[1]
Plakinamine ONCI 60 Cell Line Panel2.4[1]
Plakinamine JNCI 60 Cell Line Panel1.4[1]
Table 2: Antimicrobial Activity of Plakinamine Alkaloids
CompoundMicroorganismMIC (µg/mL)Reference
Plakinamine MMycobacterium tuberculosis15.8[2][3][4][5]
Plakinamine LMycobacterium tuberculosis3.6[2][3][4][5]
Plakinamine PMycobacterium tuberculosis1.8[6]
Plakinamine PMycobacterium abscessusNot specified[6]
Plakinamine PMycobacterium aviumNot specified[6]

Experimental Protocols

The following are detailed methodologies for the key experimental assays cited in the literature for determining the biological activity of these compounds.

In Vitro Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., plakinamine alkaloids) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Putative Mechanism of Action and Experimental Workflow

While the precise signaling pathways affected by this compound and plakinamine alkaloids are not yet fully elucidated, some studies suggest a potential mechanism of action for their antimycobacterial activity. It is hypothesized that these compounds may interfere with the cholesterol catabolism pathway, which is essential for the survival of Mycobacterium tuberculosis. For their cytotoxic effects, the specific molecular targets and signaling pathways remain an area for further investigation.

The following diagram illustrates a generalized workflow for the discovery and initial bioactivity screening of marine natural products like this compound.

experimental_workflow cluster_collection Marine Specimen Collection cluster_extraction Extraction and Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis and Elucidation Collection Collection of Marine Sponge (Corticium sp.) Extraction Extraction of Crude Organic Extract Collection->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., this compound) Fractionation->Isolation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Isolation->Antimicrobial Structure Structure Elucidation (NMR, MS) Isolation->Structure Data Determination of IC50/MIC Values Cytotoxicity->Data Antimicrobial->Data

Generalized workflow for marine natural product discovery.

References

Independent Verification of Lokysterolamine A's Mechanism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the current understanding of Lokysterolamine A's biological activity. This guide provides a comparative overview of its proposed mechanism alongside related compounds and details the experimental methodologies for assessing its effects.

This compound, a steroidal alkaloid belonging to the plakinamine class, was first isolated from the marine sponge Corticium sp. collected in Indonesia. As a member of the plakinamine family, it is part of a group of natural products known for a variety of biological activities, including cytotoxic, antifungal, and antimicrobial properties. This guide aims to provide a clear and objective comparison of the reported activities of this compound and related compounds, alongside the experimental protocols used for their evaluation.

Comparative Analysis of Biological Activity

Initial studies on this compound and its structural relatives have suggested a range of biological effects. The plakinamine class of compounds, as a whole, has been noted for its potential as a source of novel therapeutic agents. The table below summarizes the reported activities for this compound and compares them with other relevant compounds.

CompoundClassReported Biological ActivityQuantitative Data (IC50/MIC)Source
This compound Plakinamine AlkaloidModerate cytotoxicity, Antifungal, DNA/RNA cleavageData not publicly available[1]
Plakinamine LPlakinamine AlkaloidAntituberculosisMIC: 3.6 µg/mL[2]
Plakinamine MPlakinamine AlkaloidAntituberculosisMIC: 15.8 µg/mL[2]
Plakinamine PPlakinamine AlkaloidAntituberculosisMIC: 1.8 µg/mL[3]
MeridinePolycyclic AlkaloidAntifungal, Inhibition of nucleic acid biosynthesisData not publicly available

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in publicly accessible literature. However, based on the activities observed for related compounds isolated from Corticium sponges, a few potential mechanisms can be proposed:

  • DNA and RNA Cleavage: The observation of DNA- and RNA-cleaving activities suggests that this compound may interact with nucleic acids, potentially leading to cell death. This could occur through direct binding and cleavage or through the inhibition of enzymes involved in nucleic acid metabolism, such as topoisomerases.

  • Inhibition of Nucleic Acid Biosynthesis: The related compound meridine, also from a Corticium sponge, has been shown to inhibit nucleic acid biosynthesis. This provides a plausible hypothesis for this compound's mechanism, particularly its cytotoxic and antifungal effects.

  • Membrane Disruption: As a steroidal alkaloid, this compound may interact with and disrupt the integrity of cellular membranes, a common mechanism for antifungal and cytotoxic agents.

Further research, including detailed enzymatic and cellular assays, is required to independently verify and fully characterize the mechanism of action of this compound.

Experimental Protocols

To facilitate independent verification and further research, this section outlines the detailed methodologies for the key experiments cited in the context of plakinamine alkaloids.

Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Methodology:

  • Fungal Culture: The fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) is grown on an appropriate agar medium.

  • Inoculum Preparation: A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to assess the ability of a compound to induce single- or double-strand breaks in DNA.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a suitable buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA).

  • Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA forms (supercoiled, relaxed circular, and linear).

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Analysis: The conversion of supercoiled DNA to relaxed circular or linear forms indicates DNA cleavage activity.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow CellCulture Cell Culture CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundTreatment Treatment with this compound CellSeeding->CompoundTreatment Incubation Incubation (24-72h) CompoundTreatment->Incubation MTT MTT Addition & Incubation Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance IC50 IC50 Determination Absorbance->IC50 signaling_pathway LokysterolamineA This compound CellMembrane Cell Membrane LokysterolamineA->CellMembrane Enters Cell Topoisomerase Topoisomerase LokysterolamineA->Topoisomerase Inhibits CellMembrane->Topoisomerase DNA Nuclear DNA Topoisomerase->DNA Relaxes DNA supercoils DNABreaks DNA Strand Breaks Topoisomerase->DNABreaks Stabilizes cleavage complex Apoptosis Apoptosis DNABreaks->Apoptosis Triggers

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Lokysterolamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Lokysterolamine A, a steroidal alkaloid. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on conservative best practices for handling potentially hazardous and cytotoxic compounds. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the environment.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of waste at the source is the foundation of safe disposal. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as cytotoxic waste.

Table 1: this compound Waste Classification and Containment

Waste TypeDescriptionContainer TypeLabeling Requirements
Solid Waste Contaminated gloves, bench paper, pipette tips, vials, and other disposable labware.Lined, puncture-resistant container designated for cytotoxic waste."Hazardous Waste," "Cytotoxic," "this compound"
Liquid Waste Unused solutions, solvents used for rinsing, and any other liquid containing this compound.Leak-proof, shatter-resistant container (e.g., coated glass or polyethylene) with a secure screw cap."Hazardous Waste," "Cytotoxic," "this compound," and list of all chemical components.
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Puncture-proof sharps container designated for cytotoxic waste."Hazardous Waste," "Cytotoxic Sharps," "this compound"

Experimental Protocol: Decontamination of Laboratory Equipment

All non-disposable laboratory equipment and surfaces must be thoroughly decontaminated after use with this compound.

Materials:

  • 70% Ethanol or Isopropanol

  • Sodium Hypochlorite solution (bleach, diluted to approximately 5000 ppm available chlorine)[7]

  • Sodium Thiosulfate solution (for neutralization of bleach)

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Initial Wipe-Down: In a designated chemical fume hood, carefully wipe all surfaces of the contaminated equipment with a disposable absorbent pad soaked in 70% ethanol or isopropanol to remove gross contamination. Dispose of the pad as solid cytotoxic waste.

  • Chemical Inactivation: Liberally apply the sodium hypochlorite solution to all surfaces and allow a contact time of at least 10-15 minutes.[7]

  • Neutralization: Following the bleach application, rinse the surfaces with a sodium thiosulfate solution to neutralize the corrosive bleach.

  • Final Rinse: Thoroughly rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation at Source cluster_2 Waste Containment and Labeling cluster_3 Temporary Storage cluster_4 Final Disposal Lokysterolamine_A_Use Use of this compound Solid_Waste Solid Waste (Gloves, Pipettes, etc.) Lokysterolamine_A_Use->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Solvents) Lokysterolamine_A_Use->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Syringes) Lokysterolamine_A_Use->Sharps_Waste Labeled_Solid_Container Labeled Cytotoxic Solid Waste Container Solid_Waste->Labeled_Solid_Container Labeled_Liquid_Container Labeled Cytotoxic Liquid Waste Container Liquid_Waste->Labeled_Liquid_Container Labeled_Sharps_Container Labeled Cytotoxic Sharps Container Sharps_Waste->Labeled_Sharps_Container Designated_Storage Designated Hazardous Waste Storage Area Labeled_Solid_Container->Designated_Storage Labeled_Liquid_Container->Designated_Storage Labeled_Sharps_Container->Designated_Storage Waste_Vendor Licensed Hazardous Waste Disposal Vendor Designated_Storage->Waste_Vendor Incineration High-Temperature Incineration Waste_Vendor->Incineration

References

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